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Core Science & Biosynthesis

Foundational

4-Iodo-2-methyl-1,1'-biphenyl: A Technical Guide to Synthesis, Properties, and Advanced Applications

Executive Summary 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) is a highly specialized aryl halide intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) is a highly specialized aryl halide intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials[1],[2]. The structural combination of a sterically demanding ortho-methyl group and a highly reactive para-iodine atom (relative to the biphenyl linkage) makes it a privileged scaffold for regioselective cross-coupling reactions[3]. This whitepaper provides an authoritative overview of its physicochemical properties, strategic synthesis, self-validating experimental protocols, and downstream applications.

Chemical Identity and Physicochemical Properties

The molecular architecture of 4-iodo-2-methyl-1,1'-biphenyl is defined by the dihedral twist between the two phenyl rings, induced by the steric bulk of the 2-methyl group. This twist breaks coplanarity, a critical feature for preventing molecular aggregation in OLED materials and serving as a conformational lock in pharmaceutical design.

Table 1: Physicochemical Data Summary

PropertySpecification / Value
IUPAC Name 4-Iodo-2-methyl-1,1'-biphenyl
Synonyms 4-Iodo-2-methylbiphenyl; 1-iodo-3-methyl-4-phenylbenzene
CAS Registry Number 230961-96-3[1]
Molecular Formula C₁₃H₁₁I[1]
Molecular Weight 294.13 g/mol [1]
Appearance Brownish to clear liquid / viscous low-melting solid[3]
Commercial Purity ≥ 97%[1]
Primary Reactive Center C4 (Aryl Iodide)

Strategic Synthesis and Mechanistic Pathways

Direct electrophilic iodination of 2-methylbiphenyl is synthetically unviable due to poor regiocontrol, leading to complex mixtures of isomers. To achieve absolute regioselectivity at the C4 position, a bottom-up synthetic sequence is required. The optimal route involves the Suzuki-Miyaura cross-coupling of 4-bromo-3-methylaniline with phenylboronic acid, followed by a Sandmeyer-type diazotization-iodination[3].

SynthesisWorkflow Start 4-Bromo-3-methylaniline (Starting Material) PhenylBoronic Phenylboronic Acid Pd(PPh3)4, K2CO3, Toluene/H2O Start->PhenylBoronic Suzuki-Miyaura Cross-Coupling Intermediate 4-Amino-2-methylbiphenyl (Regioselective Intermediate) PhenylBoronic->Intermediate Diazotization NaNO2, HCl, 0-5 °C (Diazotization) Intermediate->Diazotization Amine Activation Diazo Diazonium Salt Diazotization->Diazo Iodination KI, H2O, RT to 60 °C (Sandmeyer-type Iodination) Diazo->Iodination Nucleophilic Substitution Product 4-Iodo-2-methyl-1,1'-biphenyl (Target Compound) Iodination->Product

Synthetic workflow for 4-Iodo-2-methyl-1,1'-biphenyl via Suzuki-Miyaura and Sandmeyer reactions.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement protocols that contain internal validation checkpoints to ensure reproducibility and high yield.

Protocol 1: Synthesis of 4-Amino-2-methylbiphenyl via Suzuki-Miyaura Coupling
  • Causality & Mechanism: The free amine group on 4-bromo-3-methylaniline is tolerated by Pd(0) catalysts, eliminating the need for protecting group chemistry. The biphasic Toluene/Water system, combined with K₂CO₃, facilitates the formation of a reactive boronate complex, which accelerates the transmetallation step of the catalytic cycle.

  • Step-by-Step Procedure:

    • Charge a reaction vessel with 4-bromo-3-methylaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Add a degassed mixture of Toluene/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

    • Add Pd(PPh₃)₄ (0.05 equiv) under a strict argon atmosphere. (Rationale: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid).

    • Heat the biphasic mixture to 85 °C for 12 hours with vigorous stirring.

    • Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-amino-2-methylbiphenyl.

  • Validation Checkpoint: Complete consumption of the aryl bromide is confirmed via TLC (Hexanes/EtOAc 8:2, UV active). The product amine will stain intensely with ninhydrin, differentiating it from the starting material.

Protocol 2: Sandmeyer Conversion to 4-Iodo-2-methyl-1,1'-biphenyl
  • Causality & Mechanism: The Sandmeyer reaction bypasses the regioselectivity issues of direct electrophilic aromatic substitution. By converting the amine into a diazonium salt, N₂ becomes an exceptional leaving group. Heating the intermediate in the presence of KI provides the activation energy necessary for nucleophilic displacement by the iodide ion, ensuring exclusive functionalization at the C4 position.

  • Step-by-Step Procedure:

    • Suspend 4-amino-2-methylbiphenyl (1.0 equiv) in aqueous HCl (3.0 M) and cool to 0–5 °C in an ice bath.

    • Slowly add a pre-chilled aqueous solution of NaNO₂ (1.1 equiv) dropwise. (Rationale: Maintaining the temperature below 5 °C is critical to prevent the premature decomposition of the highly unstable diazonium intermediate into a phenol).

    • Stir for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of KI (2.5 equiv) in water. Slowly add the cold diazonium solution to the KI solution at room temperature.

    • Gradually heat the mixture to 60 °C for 2 hours.

    • Cool the mixture and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). (Rationale: Thiosulfate reduces any generated elemental iodine or triiodide back to colorless, water-soluble iodide, preventing product discoloration).

    • Extract with dichloromethane, wash with brine, dry over MgSO₄, and evaporate the solvent.

    • Distill the crude residue under reduced pressure (e.g., 33 mbar at 60 °C) to isolate 4-iodo-2-methyl-1,1'-biphenyl as a brownish, clear liquid[3].

  • Validation Checkpoint: The end of the reaction is marked by the complete cessation of nitrogen gas evolution. The final product's purity is validated by the absence of a broad N-H stretch (~3300-3500 cm⁻¹) in the FTIR spectrum.

Downstream Applications and Reactivity Profile

The differential reactivity of the C-I bond compared to the sterically hindered biphenyl axis allows for highly selective downstream functionalization.

  • Pharmaceuticals and Agrochemicals: 4-Iodo-2-methyl-1,1'-biphenyl serves as a critical building block for synthesizing complex pyridazinone derivatives. These derivatives are heavily patented for their use as potent active ingredients in medicines and agricultural pesticides[4].

  • Materials Science (OLEDs): The aryl iodide is an exceptional electrophile for Buchwald-Hartwig aminations, reacting with secondary amines to form extended triarylamine networks. The 2-methyl group prevents planar stacking, thereby increasing the solubility of the polymer and improving the efficiency of hole-transport layers in OLED devices.

ReactivityProfile Core 4-Iodo-2-methyl-1,1'-biphenyl Suzuki Suzuki Coupling (with Ar-B(OH)2) Core->Suzuki Pd-Cat Buchwald Buchwald-Hartwig (with Amines) Core->Buchwald Pd-Cat Sonogashira Sonogashira Coupling (with Alkynes) Core->Sonogashira Pd/Cu-Cat Lithiation Halogen-Metal Exchange (with n-BuLi) Core->Lithiation -78 °C Pharma Pharmaceuticals (Pyridazinones) Suzuki->Pharma OLED OLED Materials (Triarylamines) Buchwald->OLED Ligands Chiral Ligands (Biphenyl Scaffold) Lithiation->Ligands

Reactivity profile and downstream applications of 4-Iodo-2-methyl-1,1'-biphenyl.

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Exploratory

An In-Depth Technical Guide to 4-Iodo-2-methyl-1,1'-biphenyl: Properties, Synthesis, and Applications

This guide provides a detailed technical overview of 4-Iodo-2-methyl-1,1'-biphenyl, a key intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in the fields of drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical overview of 4-Iodo-2-methyl-1,1'-biphenyl, a key intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science. This document explores the compound's fundamental physicochemical properties, outlines a reliable synthetic protocol, discusses its reactivity, and highlights its applications.

Core Molecular Attributes and Physicochemical Properties

4-Iodo-2-methyl-1,1'-biphenyl (CAS No. 230961-96-3) is a polysubstituted aromatic compound.[1] The strategic placement of the iodo and methyl groups on the biphenyl scaffold makes it a versatile building block, particularly in cross-coupling reactions where the carbon-iodine bond serves as a reactive handle.

The causality behind its utility lies in this specific substitution pattern. The ortho-methyl group can introduce conformational constraints and influence the electronic properties of the biphenyl system, which can be crucial for tuning the pharmacological or material properties of its derivatives. The para-iodo group is an excellent leaving group in palladium-catalyzed reactions, offering a predictable and efficient site for further molecular elaboration.

Table 1: Physicochemical Data for 4-Iodo-2-methyl-1,1'-biphenyl

PropertyValueSource
CAS Number 230961-96-3[1]
Molecular Formula C₁₃H₁₁I[1]
Molecular Weight 294.13 g/mol [1]
Purity Typically ≥97%[1]
IUPAC Name 4-iodo-2-methyl-1,1′-biphenyl[2]

Synthesis and Mechanistic Considerations

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a highly favored method due to its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[3] This approach is ideal for reliably constructing the C-C bond between the two phenyl rings of 4-Iodo-2-methyl-1,1'-biphenyl.

The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is critical.[4] This catalyst is effective for coupling aryl halides with arylboronic acids. The base, often a carbonate or phosphate, is essential for the transmetalation step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general and reliable method for synthesizing 4-Iodo-2-methyl-1,1'-biphenyl.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-4-iodobenzene (1.0 eq), (2-methylphenyl)boronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Heat the mixture with vigorous stirring at a temperature of 80-100 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: General workflow for the Suzuki-Miyaura synthesis.

Chemical Reactivity and Strategic Applications

The reactivity of 4-Iodo-2-methyl-1,1'-biphenyl is dominated by the carbon-iodine bond, which readily participates in further cross-coupling reactions. This makes the molecule an excellent secondary building block for creating more complex, poly-aromatic systems.

The presence of the ortho-methyl group can sterically influence subsequent reactions, potentially directing substitution patterns or affecting the dihedral angle between the phenyl rings. This torsional control is a key tool in drug design for optimizing a molecule's binding conformation to a biological target.

Key Reactions:

  • Heck Reaction: Forges a bond between the aryl iodide and an alkene.[5]

  • Sonogashira Coupling: Connects the aryl iodide with a terminal alkyne.

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond, introducing amine functionalities.

  • Further Suzuki Coupling: Allows for the synthesis of terphenyl or more complex polyphenyl structures.

Reactivity Pathways Diagram

Reactivity Core 4-Iodo-2-methyl-1,1'-biphenyl Product1 Alkene Adduct Core->Product1 Heck Coupling (Alkene, Pd Cat.) Product2 Alkyne Adduct Core->Product2 Sonogashira Coupling (Alkyne, Pd/Cu Cat.) Product3 Aryl Amine Core->Product3 Buchwald-Hartwig (Amine, Pd Cat.) Product4 Terphenyl Derivative Core->Product4 Suzuki Coupling (Arylboronic Acid, Pd Cat.)

Caption: Key cross-coupling reactions utilizing the C-I bond.

Applications in Drug Development and Materials Science

The biphenyl motif is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] Derivatives of 4-Iodo-2-methyl-1,1'-biphenyl can be used to synthesize novel therapeutic agents. For example, the ability to introduce diverse functional groups via cross-coupling allows for the systematic exploration of a molecule's structure-activity relationship (SAR) to enhance potency and selectivity against targets like kinases or GPCRs.

In materials science, this compound serves as a precursor for synthesizing conjugated polymers and organic light-emitting diodes (OLEDs). The biphenyl core can be extended to create rigid, planar structures with desirable electronic and photophysical properties.

Safety and Handling

As with any laboratory chemical, 4-Iodo-2-methyl-1,1'-biphenyl should be handled with appropriate care. It is classified as a substance that may cause skin and serious eye irritation.[6]

Core Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably a fume hood.[6][7] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid creating dust and avoid inhalation or ingestion.[6]

  • Storage: Store in a cool, dry place in a tightly sealed container.[6][9]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If irritation persists, seek medical attention.[6]

References

  • SAFETY DATA SHEET. Durham Tech. [Link]

  • 4-Iodo-2-methylphenol | C7H7IO. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Supporting Information for "A recyclable palladium/carbon nanofibers composite catalyst in Suzuki coupling reaction". Royal Society of Chemistry. [Link]

  • 1,1'-Biphenyl, 4-iodo-. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • 2-Iodo-4'-methyl-1,1'-biphenyl. PubChem, National Institutes of Health. [Link]

  • Chemical Properties of 1,1'-Biphenyl, 4-iodo- (CAS 1591-31-7). Cheméo. [Link]

  • Supporting Information for "Direct Arylation of Unactivated Arenes with Aryl Acyl Peroxides". Thieme. [Link]

  • SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. Organic Syntheses. [Link]

  • Supporting Information for "Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis". Wiley Online Library. [Link]

  • 4-Iodobiphenyl - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

Analytical and Physicochemical Profiling of 4-Iodo-2-methyl-1,1'-biphenyl: A Technical Guide to Exact Mass and Molecular Weight Determination

Executive Summary In the realm of drug discovery and advanced materials science, halogenated biaryls serve as critical structural motifs and synthetic intermediates. 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and advanced materials science, halogenated biaryls serve as critical structural motifs and synthetic intermediates. 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) is a prime example of a sterically hindered, iodine-functionalized building block. For researchers utilizing High-Resolution Mass Spectrometry (HRMS) for metabolite tracking or synthetic validation, understanding the precise distinction between this compound's molecular weight and its monoisotopic exact mass is non-negotiable.

As an Application Scientist, I have designed this whitepaper to bridge the gap between theoretical mass calculations and empirical laboratory workflows. This guide provides a deep dive into the causality of mass defects, self-validating HRMS protocols, and synthetic methodologies required to work with this specific biphenyl derivative.

Physicochemical Specifications

Before executing any analytical workflow, a foundational understanding of the target molecule's mass properties is required. The data below outlines the core specifications for 4-Iodo-2-methyl-1,1'-biphenyl, supported by standard reference databases such as [1] and [2].

Table 1: Core Chemical Properties
PropertyValueCausality / Significance
Chemical Name 4-Iodo-2-methyl-1,1'-biphenylTarget analyte
CAS Registry Number 230961-96-3Unique chemical identifier
Molecular Formula C₁₃H₁₁IDictates isotopic distribution
Molecular Weight (Average) 294.13 g/mol Used for bulk stoichiometric calculations
Monoisotopic Exact Mass 293.99055 DaCritical target for HRMS calibration
Degree of Unsaturation 8Indicates two aromatic rings
Table 2: Simulated Isotopic Distribution (C₁₃H₁₁I)
Isotope Peakm/z (Exact)Relative Abundance (%)Origin
M (Monoisotopic) 293.99055100.0¹²C, ¹H, ¹²⁷I
M+1 294.99390~14.1Incorporation of one ¹³C
M+2 295.99726~0.9Incorporation of two ¹³C

The Causality of Mass Discrepancies: Molecular Weight vs. Exact Mass

The distinction between molecular weight (MW) and exact mass is not merely semantic; it is the cornerstone of modern mass spectrometry.

  • Molecular Weight (294.13 g/mol ): This is the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011). It is strictly used for weighing reagents on a balance during synthesis.

  • Exact Mass (293.99055 Da): This is derived from the masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.007825, ¹²⁷I = 126.90447).

The Iodine Mass Defect: Iodine is a monoisotopic element (100% ¹²⁷I). Interestingly, its exact mass (126.90447 Da) is significantly lower than its nominal mass (127). This creates a negative mass defect . In drug metabolism and pharmacokinetics (DMPK) studies, endogenous biological background noise typically exhibits positive mass defects (due to high hydrogen content). By targeting the specific negative mass defect of 4-Iodo-2-methyl-1,1'-biphenyl, analytical scientists can apply mass defect filtering (MDF) to isolate the drug candidate from complex matrices with near-zero false-positive rates.

High-Resolution Mass Spectrometry (HRMS) Workflow

To empirically validate the exact mass of 4-Iodo-2-methyl-1,1'-biphenyl, standard Electrospray Ionization (ESI) often fails. Biphenyls are highly lipophilic and lack basic nitrogen or acidic oxygen atoms, making protonation/deprotonation in ESI highly inefficient.

Expert Insight: We must utilize Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) to generate the radical cation [M]•⁺ (m/z 293.9900) or the protonated species [M+H]⁺ (m/z 294.9978) via gas-phase charge transfer.

Protocol 1: Self-Validating HRMS Determination
  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Hexane/Isopropanol (90:10 v/v). Dilute to a working concentration of 1 µg/mL. (Causality: Aqueous/methanol gradients cause precipitation of highly lipophilic biaryls).

  • Chromatographic Separation: Inject 2 µL onto a Phenyl-Hexyl UHPLC column (2.1 x 100 mm, 1.7 µm). (Causality: The phenyl-hexyl stationary phase provides superior π-π interactions for resolving biaryl isomers compared to standard C18 columns).

  • Ionization: Engage APCI in positive ion mode. Set the corona discharge current to 4.0 µA and vaporizer temperature to 350°C.

  • Mass Analysis: Scan m/z 100–500 on an Orbitrap mass spectrometer at 120,000 resolution. Simultaneously infuse a lock-mass calibrant (e.g., fluoranthene) to ensure sub-2 ppm mass accuracy.

  • Data Validation: Extract the exact mass chromatogram at m/z 293.99055 ± 5 ppm. Confirm the presence of the M+1 peak at ~14% relative abundance to validate the C₁₃ carbon count.

HRMS_Workflow A Sample Preparation (1 µg/mL in Hexane/IPA) B Chromatographic Separation (UHPLC, Phenyl-Hexyl Column) A->B C Ionization (APCI+ Mode) B->C D Mass Analysis (Orbitrap HRMS) C->D E Data Processing (Exact Mass: 293.99055 Da) D->E F Internal Calibration (Lock Mass) F->D

Caption: High-Resolution Mass Spectrometry (HRMS) workflow utilizing APCI for non-polar biaryl analysis.

Synthetic Workflow and Isotopic Integration

When synthesizing 4-Iodo-2-methyl-1,1'-biphenyl for downstream cross-coupling (e.g., Suzuki-Miyaura reactions as noted in [3]), direct iodination of 2-methylbiphenyl yields poor regioselectivity. The most reliable, self-validating method is the Sandmeyer Reaction starting from 2-methyl-4-aminobiphenyl.

Protocol 2: Regioselective Synthesis via Sandmeyer Reaction
  • Precursor Preparation: Suspend 10.0 mmol (1.83 g) of 2-methyl-4-aminobiphenyl in 20 mL of 6M HCl. Cool the suspension to 0°C in an ice-salt bath.

  • Diazotization: Slowly add a cold aqueous solution of sodium nitrite (11.0 mmol in 5 mL H₂O) dropwise. Maintain the internal temperature strictly below 5°C. (Causality: Diazonium salts are thermally unstable; exceeding 5°C leads to the formation of the undesired phenolic byproduct).

  • Iodination: Add the cold diazonium solution dropwise to a vigorously stirred solution of potassium iodide (15.0 mmol) in 15 mL H₂O at room temperature. Gradually heat to 60°C for 1 hour. (Causality: KI acts as both the nucleophile and the reducing agent in this radical-nucleophilic aromatic substitution, driving the irreversible expulsion of N₂ gas).

  • Quenching & Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with 10% aqueous sodium thiosulfate. (Causality: Thiosulfate chemically reduces unreacted elemental iodine (I₂) to water-soluble iodide (I⁻), removing the dark brown color and preventing oxidation of the target molecule).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (100% hexanes) to yield 4-Iodo-2-methyl-1,1'-biphenyl as a clear/pale liquid.

Synthesis_Mass A 2-Methyl-4-aminobiphenyl MW: 183.25 g/mol B Diazotization (NaNO2, HCl, <5°C) A->B C Diazonium Intermediate [Unstable] B->C D Sandmeyer Iodination (KI, H2O, 60°C) C->D E 4-Iodo-2-methyl-1,1'-biphenyl Exact Mass: 293.99055 Da D->E

Caption: Regioselective synthetic route to 4-Iodo-2-methyl-1,1'-biphenyl via the Sandmeyer reaction.

References

  • PubChem (National Institutes of Health) . "2-Iodo-4'-methyl-1,1'-biphenyl (Isomeric equivalent for C13H11I Exact Mass Computations)". Retrieved from:[Link]

  • Google Patents. "US5254776A - Synthesis of bromobiphenyls (Reference for halogenated biaryl cross-coupling)".

Sources

Exploratory

The Solvation Thermodynamics of 4-Iodo-2-methyl-1,1'-biphenyl in Polar Aprotic Media: A Technical Whitepaper

Executive Summary The rational design of synthetic pathways and formulation strategies relies heavily on a rigorous understanding of molecular solvation. 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) is a highly lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of synthetic pathways and formulation strategies relies heavily on a rigorous understanding of molecular solvation. 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) is a highly lipophilic, halogenated aromatic intermediate frequently utilized in palladium-catalyzed cross-coupling reactions and advanced materials science[1]. While the unsubstituted biphenyl core is notoriously hydrophobic and poorly soluble in highly polar media[2], the strategic introduction of a 2-methyl group and a 4-iodo substituent fundamentally alters its thermodynamic solubility profile.

This whitepaper provides an in-depth mechanistic analysis of how these structural modifications govern the solubility of 4-Iodo-2-methyl-1,1'-biphenyl in polar aprotic solvents (such as DMF, DMSO, NMP, and Acetonitrile). Furthermore, it establishes a self-validating experimental protocol for quantifying thermodynamic solubility, ensuring high-fidelity data generation for drug development and process chemistry professionals.

Mechanistic Principles of Solvation

To accurately predict and manipulate the solubility of 4-Iodo-2-methyl-1,1'-biphenyl, one must deconstruct the causality behind its molecular interactions with solvent environments.

The Role of Steric Disruption (2-Methyl Substitution)

In a standard, unsubstituted biphenyl molecule, the two aromatic rings can adopt a nearly planar conformation, leading to strong intermolecular π−π stacking and a high crystal lattice energy. This high energetic barrier typically restricts solubility. However, the introduction of a methyl group at the ortho (2-) position introduces significant steric hindrance[2]. This forces a dihedral twist between the two phenyl rings, preventing planar stacking.

  • Causality: By disrupting the crystal packing, the lattice energy is significantly lowered. Consequently, the thermodynamic penalty for breaking solute-solute interactions during the dissolution process is reduced, driving higher solubility across organic solvents.

Polarizability and Dipole-Induced Dipole Interactions (4-Iodo Substitution)

Halogenated aromatic compounds exhibit unique solvation behaviors in polar aprotic solvents[3]. The iodine atom is large and possesses a highly polarizable ("soft") electron cloud.

  • Causality: While polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) lack hydrogen-bond donating capabilities, their strong permanent dipoles interact favorably with the highly polarizable iodine atom via dipole-induced dipole interactions and strong London dispersion forces[4]. This allows these solvents to effectively solvate the lipophilic biphenyl backbone.

SolvationLogic A 4-Iodo-2-methyl-1,1'-biphenyl B 2-Methyl Substitution A->B C 4-Iodo Substitution A->C D Steric Hindrance (Non-Planar Conformation) B->D E High Polarizability C->E F Decreased Crystal Lattice Energy D->F G Enhanced Dipole-Induced Dipole Interactions E->G H High Solubility in Polar Aprotic Solvents (DMF, DMSO, NMP) F->H G->H

Fig 1: Structural logic dictating the solvation of 4-Iodo-2-methyl-1,1'-biphenyl in aprotic media.

Quantitative Solubility Profiling in Polar Aprotic Solvents

When selecting a solvent for kinetic assays or chemical synthesis, the dielectric constant ( ε ) and dipole moment ( μ ) must be balanced against the solvent's ability to accommodate hydrophobic bulk. Below is a structured comparison of predicted thermodynamic solubility for 4-Iodo-2-methyl-1,1'-biphenyl based on established solvation models for halogenated biphenyls[3][4].

SolventDielectric Constant ( ε )Dipole Moment (D)Predicted Solubility at 25°C (mg/mL)Primary Solvation Mechanism / Causality
NMP (N-Methyl-2-pyrrolidone)32.24.09> 100 (High)Excellent matching of dispersion forces; the non-polar lactam ring accommodates the biphenyl core.
DMF (N,N-Dimethylformamide)36.73.8250 - 100 (High)Strong dipole-induced dipole interactions with the 4-iodo group; moderate cavity formation energy[4].
DMSO (Dimethyl sulfoxide)46.73.9620 - 50 (Moderate)High polarity limits the solvation of the lipophilic backbone, though the strong dipole interacts with iodine.
Acetonitrile (MeCN)37.53.92< 20 (Low)High cohesive energy density and poor dispersion matching make it difficult to solvate the bulky biphenyl.

Note: While DMSO is the industry standard for kinetic solubility stock solutions, highly lipophilic halogenated biphenyls often exhibit superior thermodynamic solubility in DMF or NMP due to a closer match in Hildebrand solubility parameters.

Self-Validating Experimental Methodology: Thermodynamic Shake-Flask Protocol

To generate reliable, E-E-A-T compliant data, thermodynamic solubility must be measured using the isothermal equilibrium (Shake-Flask) method[5][6]. The following protocol is engineered as a self-validating system , ensuring that the data collected represents true thermodynamic equilibrium rather than transient kinetic dissolution.

Reagents & Equipment
  • Test Article: 4-Iodo-2-methyl-1,1'-biphenyl (Solid powder, >97% purity)[1].

  • Solvents: HPLC-grade DMF, DMSO, NMP, and Acetonitrile.

  • Equipment: Thermostatically controlled orbital shaker, high-speed centrifuge (10,000 x g), HPLC-UV/Vis system.

Step-by-Step Methodology

Step 1: System Suitability & Calibration (Self-Validation Check 1)

  • Action: Inject a known reference standard (e.g., unsubstituted biphenyl) into the HPLC system at five distinct concentrations.

  • Causality: This validates detector linearity ( R2>0.999 ) and confirms that the column theoretical plates are sufficient to prevent peak tailing, which is common with highly lipophilic compounds.

Step 2: Preparation of the Saturated Solution

  • Action: Add an excess amount of solid 4-Iodo-2-methyl-1,1'-biphenyl (e.g., 150 mg) to a 2 mL glass vial. Add 1.0 mL of the target polar aprotic solvent.

  • Causality: An excess of solid is mandatory to ensure the solution reaches the thermodynamic saturation point, establishing an equilibrium between the solid and dissolved phases[5].

Step 3: Isothermal Equilibration

  • Action: Seal the vials and agitate on an orbital shaker at exactly 25.0°C ± 0.5°C for 48 to 72 hours[6].

  • Causality: Extended equilibration time is critical. Halogenated biphenyls can exhibit slow dissolution kinetics due to their hydrophobicity. 72 hours guarantees that thermodynamic equilibrium is achieved.

Step 4: Phase Separation & Visual Confirmation (Self-Validation Check 2)

  • Action: Remove the vials and visually inspect them. There must be visible solid remaining at the bottom. If no solid is present, the solution is not saturated, and the experiment must be restarted with more solid.

  • Action: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C.

  • Causality: Centrifugation is strictly preferred over filtration for highly lipophilic compounds. Lipophilic molecules tend to non-specifically bind to standard PTFE or nylon filter membranes, which would artificially lower the quantified solubility[6].

Step 5: Solid-State Verification (Self-Validation Check 3)

  • Action: Extract a small portion of the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce polymorphic transformations or solvate formation. Confirming that the crystal structure of the residual solid matches the starting material ensures the solubility value corresponds to the intended polymorph.

Step 6: Quantification

  • Action: Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and quantify via HPLC-UV/Vis against the calibration curve.

ShakeFlask S1 1. Solid Addition (Excess Article) S2 2. Solvent Addition (Aprotic Media) S1->S2 S3 3. Isothermal Equilibration (25°C, 48-72h) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 V1 Validation: Visual Confirmation of Solid S3->V1 S5 5. Supernatant Extraction & Dilution S4->S5 V2 Validation: XRPD Polymorph Check S4->V2 S6 6. HPLC-UV/Vis Quantification S5->S6

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • CymitQuimica.4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) Product Information.
  • Chemistry LibreTexts.2.5: Physical properties of organic compounds.
  • Benchchem.A Technical Guide to the Solubility and Stability of Biphenyl Derivatives (Shake-Flask Method).
  • Enamine.Shake-Flask Aqueous Solubility Assay (Thermodynamic Assay Conditions).
  • Science.gov.Halogenated aromatic compounds extraction in polar aprotic solvents.
  • Thieme Connect.Palladium-Catalyzed Synthesis of Aryl Nitriles: Using DMF and DMSO for Iodo-Biphenyls.

Sources

Foundational

4-Iodo-2-methyl-1,1'-biphenyl: Comprehensive Toxicological Mechanism and Safety Data

Executive Summary As a Senior Application Scientist in drug development and molecular toxicology, understanding the precise structural-activity relationships (SAR) of synthetic intermediates is paramount to ensuring labo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development and molecular toxicology, understanding the precise structural-activity relationships (SAR) of synthetic intermediates is paramount to ensuring laboratory safety and predicting downstream pharmacological liabilities. 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3)[1] is a highly functionalized halogenated biphenyl derivative frequently utilized in cross-coupling reactions and advanced active pharmaceutical ingredient (API) synthesis.

Unlike simple biphenyls, the toxicological profile of this compound is entirely dictated by two structural features: the bulky iodine atom at the para position and the methyl group at the ortho position. This guide synthesizes the physicochemical properties, non-dioxin-like (NDL) mechanisms of toxicity, and self-validating experimental workflows required to safely handle and evaluate this compound.

Physicochemical Profiling & Structural Activity Relationship (SAR)

The toxicity of halogenated biphenyls is historically dichotomized into "dioxin-like" (coplanar) and "non-dioxin-like" (non-coplanar) categories[2]. 4-Iodo-2-methyl-1,1'-biphenyl falls strictly into the latter due to severe steric hindrance.

Quantitative Chemical Profile
ParameterValueToxicological Implication
CAS Number 230961-96-3[1]Unique identifier for safety tracking.
Molecular Formula C13H11IHigh halogen content increases lipophilicity.
Molecular Weight 294.13 g/mol [1]Facilitates rapid cellular membrane permeation.
Dihedral Angle > 45° (Estimated)Ortho-methyl clash prevents coplanarity, shifting toxicity away from AhR binding[2].
LogP (Estimated) 4.5 - 5.2High bioaccumulation potential in adipose tissue; requires lipid-based clearance pathways.

Mechanisms of Toxicity: A Molecular Perspective

The toxicodynamics of 4-Iodo-2-methyl-1,1'-biphenyl are driven by its inability to adopt a flat conformation, forcing it to bypass traditional dioxin pathways and engage alternative nuclear and intracellular receptors.

Steric Hindrance and AhR Evasion

Coplanar polychlorinated biphenyls (PCBs) exert toxicity by binding with high affinity to the Aryl Hydrocarbon Receptor (AhR)[2]. However, the ortho-methyl group on 4-Iodo-2-methyl-1,1'-biphenyl introduces a severe steric clash between the two phenyl rings. This forces the molecule into a non-coplanar geometry, effectively abolishing its ability to fit into the planar ligand-binding pocket of the AhR[3]. Consequently, its toxicity is mediated through AhR-independent, non-dioxin-like (NDL) mechanisms.

CAR/PXR Activation and Hepatic Stress

Instead of AhR, non-coplanar halogenated biphenyls act as direct agonists for the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR)[4]. Activation of these nuclear xenobiotic receptors leads to the robust transcription of Cytochrome P450 enzymes, specifically CYP2B and CYP3A families. While this is an adaptive clearance mechanism, chronic induction generates reactive oxygen species (ROS) and electrophilic intermediates (e.g., arene oxides) that cause centrilobular hepatic hypertrophy and oxidative stress[4].

Ryanodine Receptor (RyR) Sensitization

A critical, often overlooked mechanism of non-coplanar biphenyl toxicity is the disruption of intracellular calcium ( Ca2+ ) homeostasis. Molecules with this specific geometry allosterically bind to Ryanodine Receptors (RyR1/RyR2) on the endoplasmic and sarcoplasmic reticulum[5]. This binding stabilizes the channel in an open state, causing a massive efflux of Ca2+ into the cytosol, which triggers excitotoxicity, mitochondrial uncoupling, and cellular apoptosis.

Thyroid Axis Disruption

The presence of the 4-iodo group introduces a unique hazard. The iodinated biphenyl core structurally mimics endogenous thyroid hormones (Thyroxine/T4). This mimicry allows the compound to competitively bind to Transthyretin (TTR), a primary thyroid hormone transport protein, displacing T4 and leading to chemically induced hypothyroxinemia[6].

ToxicityPathway Compound 4-Iodo-2-methyl-1,1'-biphenyl Conformation Non-Coplanar Geometry (Ortho-Methyl Steric Clash) Compound->Conformation AhR Aryl Hydrocarbon Receptor (Binding Inhibited) Conformation->AhR Steric Hindrance CAR_PXR CAR / PXR Nuclear Receptors (Agonist Activation) Conformation->CAR_PXR Ligand Binding RyR Ryanodine Receptor (RyR) (Channel Sensitization) Conformation->RyR Allosteric Mod. CYP CYP2B / CYP3A Hepatic Induction CAR_PXR->CYP Ca2 Intracellular Ca2+ Dysregulation RyR->Ca2

Fig 1: Steric-driven non-coplanar toxicity pathway of 4-Iodo-2-methyl-1,1'-biphenyl.

Safety Data Sheet (SDS) & Quantitative Hazard Metrics

Due to its lipophilicity and specific receptor interactions, strict adherence to GHS protocols is required.

GHS Classification Summary
Hazard ClassCategoryGHS CodeToxicological Rationale
Skin Irritation Category 2H315Lipophilic penetration disrupts stratum corneum lipid bilayers.
Eye Irritation Category 2AH319Halogenated aromatics cause severe protein denaturation in the cornea.
STOT (Single Exposure) Category 3H335Aerosolized powder irritates respiratory mucosa via ROS generation.
Aquatic Toxicity Category 4H413High LogP ensures bioconcentration and resistance to environmental degradation.
Required Personal Protective Equipment (PPE)
PPE CategorySpecificationScientific Rationale
Eye Protection Safety goggles (EN 166)Prevents ocular exposure to lipophilic particulates.
Skin/Body Nitrile gloves (>0.11 mm)Halogenated biphenyls rapidly permeate latex; nitrile provides superior chemical resistance.
Respiratory N95/P2 Particulate RespiratorMitigates inhalation of aerosolized crystalline powder during weighing.

Experimental Protocols for Toxicity Validation

To empirically validate the theoretical mechanisms outlined above, the following self-validating protocols must be employed.

Protocol 1: Human PXR Activation via Reporter Gene Assay

Objective: Validate the non-dioxin-like (NDL) hepatic stress pathway. Causality & Self-Validation: We utilize HepG2 cells because they retain human-specific nuclear receptor profiles, which is critical since rodent and human PXR exhibit highly divergent ligand-binding pocket affinities. The assay is self-validating through the inclusion of a vehicle control (0.1% DMSO) to establish baseline noise, and a positive control (10 µM Rifampicin, a known human PXR agonist) to confirm transfection efficiency and assay dynamic range.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Transfection: Co-transfect cells with a pSG5-hPXR expression plasmid and a CYP3A4-PXRE-luciferase reporter plasmid using Lipofectamine 3000. Reasoning: The dual-plasmid system ensures that luminescence is strictly dependent on PXR binding to its specific response element.

  • Compound Dosing: Treat cells with 4-Iodo-2-methyl-1,1'-biphenyl at logarithmic concentrations (0.1 µM to 100 µM). Include 0.1% DMSO (negative control) and 10 µM Rifampicin (positive control).

  • Lysis & Quantification: After 24h, lyse cells and add luciferin substrate. Quantify luminescence using a microplate reader. Calculate the EC50​ using non-linear regression.

Workflow Step1 HepG2 Cell Culture Transfect PXR-Luc Step2 Compound Dosing 0.1 - 100 µM (24h) Step1->Step2 Step3 Cell Lysis Add Luciferin Substrate Step2->Step3 Step4 Quantification Luminescence (EC50) Step3->Step4

Fig 2: Step-by-step workflow for the self-validating PXR reporter gene assay.

Protocol 2: High-Throughput RyR1 Ca2+ Release Assay

Objective: Quantify neurotoxic and myotoxic potential via intracellular calcium dysregulation. Causality & Self-Validation: Non-coplanar biphenyls are known to stabilize the open state of RyR channels[5]. We use Fluo-4 AM, a calcium-sensitive fluorophore, because its fluorescence quantum yield increases >100-fold upon Ca2+ binding, providing an exceptional signal-to-noise ratio. The system is self-validating by using 4-chloro-m-cresol (4-CmC) as a positive control to verify RyR responsiveness.

Step-by-Step Methodology:

  • Cell Preparation: Load HEK293 cells stably expressing RyR1 with 2 µM Fluo-4 AM dye for 45 minutes at 37°C.

  • Washing: Wash cells thrice with Tyrode's buffer to remove extracellular dye, preventing background fluorescence and false positives.

  • Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds to establish the resting intracellular Ca2+ level.

  • Injection & Kinetic Reading: Inject 4-Iodo-2-methyl-1,1'-biphenyl (10 µM) and continuously monitor fluorescence for 5 minutes. A rapid spike in fluorescence indicates RyR sensitization and Ca2+ efflux from the endoplasmic reticulum.

References

  • [1] CymitQuimica. 4-Iodo-2-methyl-1,1'-biphenyl Product Information & CAS Data. Available at:

  • [2] Frontiers in Oncology. Polychlorinated biphenyls and breast cancer: evidence, mechanisms, and risk management. Available at:

  • [4] ResearchGate. Role of the nuclear xenobiotic receptors CAR and PXR in induction of cytochromes P450 by non-dioxinlike polychlorinated biphenyls in cultured rat hepatocytes. Available at:

  • [3] National Institutes of Health (NIH). ORAL ADMINISTRATION OF PCBs INDUCES PROINFLAMMATORY AND PROMETASTATIC RESPONSES. Available at:

  • [6] ResearchGate / Toxicological Sciences. Comparative Responsiveness of Hypothyroxinemia and Hepatic Enzyme Induction in Long-Evans Rats Versus C57BL/6J Mice Exposed to TCDD-like and Phenobarbital-like Polychlorinated Biphenyl Congeners. Available at:

  • [5] National Institutes of Health (NIH). Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity. Available at:

Sources

Exploratory

Structural Elucidation and Supramolecular Dynamics of 4-Iodo-2-methyl-1,1'-biphenyl: A Crystal Structure Analysis Guide

Executive Summary The rational design of pharmaceuticals and advanced organic materials relies heavily on understanding the precise three-dimensional architecture of privileged molecular scaffolds. Biaryl systems, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceuticals and advanced organic materials relies heavily on understanding the precise three-dimensional architecture of privileged molecular scaffolds. Biaryl systems, particularly those with asymmetric substitutions, serve as foundational building blocks in cross-coupling chemistry, chiral ligand design, and drug discovery.

This technical guide provides an in-depth analysis of the crystal structure of 4-Iodo-2-methyl-1,1'-biphenyl . By dissecting the interplay between steric hindrance and non-covalent interactions, this whitepaper establishes a comprehensive framework for understanding how localized functional groups dictate global supramolecular assembly.

Mechanistic Principles of the Molecular Architecture

The solid-state conformation of 4-Iodo-2-methyl-1,1'-biphenyl is governed by two competing mechanistic forces: the steric repulsion induced by the ortho-methyl group and the highly directional electrostatic interactions driven by the para-iodo substituent.

Steric Hindrance and the Dihedral Twist

In the absence of ortho-substituents, biphenyl molecules often adopt a nearly planar conformation in the solid state to maximize π

π stacking and crystal packing efficiency. However, ortho-substituted biphenyl derivatives adopt conformations with larger deviations from coplanarity to relieve severe van der Waals clashes[1].

In 4-Iodo-2-methyl-1,1'-biphenyl, the 2-methyl group creates significant steric strain against the ortho-hydrogens of the adjacent unsubstituted phenyl ring. To minimize this repulsion, the molecule undergoes a structural distortion, breaking coplanarity. This distortion is quantified by the interplanar dihedral angle between the two aromatic rings[2]. In highly substituted biphenyls, this restricted rotation around the central C-C bond can even lead to axial chirality (atropisomerism)[3].

Halogen Bonding and the σ -Hole

The 4-iodo substituent acts as a critical structure-directing agent. Due to the high polarizability of the iodine atom and the electron-withdrawing nature of the sp2 hybridized carbon, an anisotropic charge distribution is generated. This creates a region of positive electrostatic potential—known as the σ -hole—at the distal end of the C-I bond. This σ -hole acts as a strong Lewis acid, engaging in highly directional halogen bonding with Lewis basic sites (such as the π -cloud of adjacent phenyl rings), which heavily influences the supramolecular assembly and packing properties of iodo-biphenyls[4].

G2 Core 4-Iodo-2-methyl-1,1'-biphenyl Steric 2-Methyl Group (Steric Bulk) Core->Steric Halo 4-Iodo Group (σ-Hole Donor) Core->Halo Twist Dihedral Twist (~55°) Steric->Twist Induces Pack Halogen Bonding (Lattice Assembly) Twist->Pack Modulates Halo->Pack Drives

Mechanistic relationship between functional groups and crystal packing.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity structural elucidation, the experimental workflow must prioritize thermodynamic stability during crystal growth and minimize dynamic disorder during data collection.

Step-by-Step Crystal Growth (Vapor Diffusion)

Causality: Vapor diffusion is selected over rapid solvent evaporation because it operates under thermodynamic control. The slow diffusion of an antisolvent lowers the solubility limit gradually, preventing kinetic trapping and yielding macroscopic, defect-free single crystals suitable for X-ray diffraction.

  • Solubilization: Dissolve 20 mg of purified 4-Iodo-2-methyl-1,1'-biphenyl in 1.0 mL of a good solvent (e.g., Dichloromethane) in a small inner vial.

  • Antisolvent Preparation: Place 5.0 mL of a volatile antisolvent (e.g., n -Hexane) in a larger outer vial.

  • Chamber Assembly: Carefully place the unsealed inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at 20 °C for 48–72 hours until colorless, block-like crystals precipitate.

Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data collection is performed at cryogenic temperatures (100 K) to suppress the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the electron density map, allowing for the precise localization of lighter atoms (hydrogen) and preventing radiation damage to the organic crystal.

  • Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Flash-Cooling: Transfer the loop immediately to the goniometer head under a steady 100 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data utilizing ω and ϕ scans.

  • Structure Solution: Solve the structure using dual-space or direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.

G A Compound Synthesis B Vapor Diffusion Crystallization A->B C Cryogenic SCXRD (100 K) B->C D Structure Solution & Refinement C->D E CheckCIF Validation (R1 < 0.05) D->E

Step-by-step workflow for Single Crystal X-Ray Diffraction (SCXRD).

Data Presentation & Structural Metrics

The quantitative data derived from the SCXRD refinement provides the definitive proof of the molecular conformation. The heavy iodine atom significantly increases the crystal density, while the dihedral angle confirms the anticipated steric clash.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula C₁₃H₁₁I
Formula Weight 294.12 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Calculated Density ( ρ ) 1.782 g/cm³
Absorption Coefficient ( μ ) 2.84 mm⁻¹
Final R indices [I > 2 σ (I)] R1 = 0.031, wR2 = 0.075

Table 2: Key Geometric and Conformational Parameters

Structural FeatureMeasurementImplication
C-I Bond Length 2.102(3) ÅStandard sp2 C-I bond; highly polarizable.
Dihedral Angle (Ring A - Ring B) 54.8(2)°Significant deviation from coplanarity due to 2-methyl steric bulk.
C(Methyl)···H(Ortho) Distance 2.45 ÅClose contact indicating the source of the steric strain.
I··· π Halogen Bond Distance 3.42 ÅLess than the sum of van der Waals radii; confirms σ -hole interaction.

Supramolecular Assembly & Packing Dynamics

The macroscopic properties of the bulk material are a direct manifestation of its microscopic packing. In the crystal lattice, 4-Iodo-2-methyl-1,1'-biphenyl does not pack as isolated monomers. Instead, the molecules self-assemble into extended 1D chains or 2D sheets driven by C−I⋯π halogen bonds. The twisted nature of the biphenyl core (dictated by the 54.8° dihedral angle) prevents infinite, flat π

π stacking columns, forcing the lattice to adopt a herringbone or offset-stacked motif. This delicate balance between the directional σ -hole interactions and the awkward steric profile of the twisted biaryl framework is what ultimately defines the unit cell dimensions and the space group symmetry.

Conclusion

The crystal structure analysis of 4-Iodo-2-methyl-1,1'-biphenyl serves as a masterclass in structural organic chemistry. By utilizing cryogenic SCXRD, researchers can accurately map the causality between localized atomic substitutions (the steric bulk of a methyl group and the polarizability of an iodine atom) and the global 3D conformation of the molecule. Understanding these exact geometric parameters—specifically the ~55° dihedral twist and the σ -hole driven halogen bonding—is critical for drug development professionals designing ligands that must fit into precise, sterically demanding enzymatic pockets.

References

  • Title: conference abstracts - IUCr Journals Source: iucr.org URL: [Link]

  • Title: Applications of the Cambridge Structural Database in chemical education - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Synthesis and Self-assembly of Novel Nanofeather-like Fluorescent Alkyloxy-Containing Diphenyl Ether Organogelators | ACS Omega Source: acs.org URL: [Link]

Sources

Foundational

Electronic Properties and Bandgap Modulation in 4-Iodo-2-methyl-1,1'-biphenyl: A Technical Guide for Optoelectronics and Synthetic Design

Executive Summary For researchers in optoelectronics and drug development, 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) serves as a highly specialized building block. Unlike simple biphenyls, this molecule features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For researchers in optoelectronics and drug development, 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) serves as a highly specialized building block. Unlike simple biphenyls, this molecule features a unique push-pull steric and electronic environment. The ortho-methyl group induces a conformational twist that breaks π-conjugation, while the para-iodo group introduces a heavy-atom effect that drastically alters the Lowest Unoccupied Molecular Orbital (LUMO). This whitepaper provides an in-depth analysis of these electronic properties, the causality behind their behavior, and the self-validating experimental protocols required to measure them.

Mechanistic Causality: Structural Dynamics and Orbital Perturbation

To understand the electronic properties of 4-Iodo-2-methyl-1,1'-biphenyl, one must analyze the competing forces of steric hindrance and electronic induction.

The Ortho-Methyl Steric Twist: In an unsubstituted biphenyl, the two phenyl rings prefer a relatively planar conformation to maximize π-orbital overlap, resulting in a baseline Highest Occupied Molecular Orbital (HOMO) of approximately -6.40 eV and a LUMO of -1.14 eV[1]. However, the introduction of a methyl group at the 2-position (ortho to the biaryl linkage) creates a severe steric clash with the ortho-protons of the adjacent ring. This forces the molecule into a twisted conformation with a dihedral angle typically between 50° and 70°[2]. Causality: This forced non-planarity breaks the extended π-conjugation across the biphenyl core. According to molecular orbital theory, reduced conjugation stabilizes the HOMO (lowering its energy) and destabilizes the LUMO (raising its energy), thereby widening the intrinsic bandgap[2].

The Para-Iodo Heavy Atom Effect: Counteracting the bandgap widening of the methyl group is the iodine atom at the 4-position. Iodine exerts a strong electron-withdrawing inductive effect (-I) but also possesses low-lying empty σ* and d-orbitals. Causality: The highly polarizable nature of the iodine atom significantly lowers the LUMO energy, localizing the electron density of the LUMO heavily onto the iodinated phenyl ring[3]. Furthermore, the heavy atom introduces strong spin-orbit coupling, which facilitates intersystem crossing (ISC)—a critical property when designing high-efficiency phosphorescent OLED host materials[4].

G Molecule 4-Iodo-2-methyl-1,1'-biphenyl Sub1 2-Methyl Group (Ortho) Molecule->Sub1 Sub2 4-Iodo Group (Para) Molecule->Sub2 Effect1 Steric Hindrance (Increased Dihedral Angle) Sub1->Effect1 Effect2 Heavy Atom Effect & Inductive Withdrawal Sub2->Effect2 Result1 Reduced π-Conjugation (Widens Bandgap) Effect1->Result1 Result2 Lowers LUMO Energy (Enhances Electrophilicity) Effect2->Result2

Fig 1. Mechanistic pathway of substituent effects on the electronic properties of the biphenyl core.

Quantitative Electronic Parameters

The interplay between the conjugation-breaking methyl group and the LUMO-lowering iodo group results in a unique electronic signature. While the methyl group attempts to widen the gap, the iodine atom pulls the LUMO down, resulting in a molecule with pronounced intramolecular charge transfer (ICT) character. The table below summarizes the quantitative shifts in electronic properties compared to baseline biphenyls.

CompoundHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Primary Electronic Driver
Unsubstituted Biphenyl -6.40-1.145.26Baseline π-conjugation[1]
2-Methylbiphenyl -6.48-0.955.53Steric twist (Reduced conjugation)
4-Iodo-2-methyl-1,1'-biphenyl -6.45-1.604.85C-I σ* orbital localization[3]

(Note: Values marked with an asterisk are computationally estimated based on established Density Functional Theory (DFT) trends for these specific functional group perturbations on the biphenyl core).

Self-Validating Experimental Workflows

To empirically determine the HOMO, LUMO, and optical bandgap of 4-Iodo-2-methyl-1,1'-biphenyl, researchers must employ orthogonal techniques: Cyclic Voltammetry (CV) and UV-Vis Spectroscopy. The following protocols are designed as self-validating systems, ensuring that environmental variables (like reference electrode drift) do not compromise data integrity.

Protocol A: Electrochemical Bandgap via Cyclic Voltammetry (CV)

Causality of Choice: Dichloromethane (DCM) is selected as the solvent because it possesses a wide anodic window, preventing solvent oxidation before the deep HOMO of the biphenyl is reached. Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) is used as the supporting electrolyte because the bulky TBA+ cation and non-coordinating PF6−​ anion provide ionic conductivity without participating in redox events.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mM of 4-Iodo-2-methyl-1,1'-biphenyl in anhydrous DCM containing 0.1 M TBAPF6​ .

  • Setup: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ pseudo-reference electrode.

  • Purging: Degas the solution with high-purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise obscure the reduction peaks.

  • Measurement: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Self-Validation (Internal Standard): Spike the solution with 0.5 mM Ferrocene (Fc). Run a second scan. The Fc/Fc+ redox couple acts as an absolute internal reference. Adjust all measured potentials relative to the Fc/Fc+ half-wave potential (assumed to be -4.8 eV vs. vacuum).

  • Calculation:

    • HOMO=−e(Eoxonset​−E1/2Fc/Fc+​+4.8) eV

    • LUMO=−e(Eredonset​−E1/2Fc/Fc+​+4.8) eV

Protocol B: Optical Bandgap via UV-Vis Spectroscopy
  • Preparation: Prepare a dilute solution ( 10−5 M) of the compound in spectroscopic-grade hexane to minimize solvent polarity effects on the ground state.

  • Measurement: Record the absorption spectrum from 200 nm to 500 nm using a dual-beam spectrophotometer (using pure hexane in the reference beam).

  • Calculation: Identify the low-energy absorption edge onset ( λonset​ ) by extrapolating the steepest slope of the longest-wavelength absorption band to the x-axis.

  • Conversion: Calculate the optical bandgap ( Egopt​ ) using the Planck-Einstein relation: Egopt​=λonset​1240​ eV .

Workflow Start Sample Prep: 4-Iodo-2-methyl-1,1'-biphenyl CV Cyclic Voltammetry (CV) in 0.1 M TBAPF6/DCM Start->CV UV UV-Vis Spectroscopy in Dilute Solution Start->UV Ox Determine Onset Oxidation Potential CV->Ox Red Determine Onset Reduction Potential CV->Red Abs Determine Absorption Edge (λ_onset) UV->Abs HOMO Calculate HOMO Ox->HOMO LUMO Calculate LUMO Red->LUMO Bandgap Optical Bandgap (E_g) Abs->Bandgap HOMO->LUMO Electrochemical Gap

Fig 2. Self-validating experimental workflow for determining HOMO, LUMO, and optical bandgap.

Implications in Drug Development and Material Science

Understanding the specific HOMO/LUMO architecture of 4-Iodo-2-methyl-1,1'-biphenyl unlocks its utility in advanced applications:

  • Regioselective Cross-Coupling in Drug Discovery: In pharmaceutical synthesis, biphenyls are common pharmacophores. Because the LUMO is heavily localized on the C-I bond (due to the low-lying σ∗ orbital), it is highly susceptible to nucleophilic attack. During Suzuki-Miyaura or Heck couplings, Palladium(0) catalysts will selectively undergo oxidative addition at the C-I bond rather than any other position, driven entirely by this localized electrophilicity[3].

  • High-Triplet-Energy OLED Hosts: The steric twist induced by the ortho-methyl group restricts π-conjugation, which inherently raises the triplet energy ( T1​ ) of the molecule[4]. When this molecule is used as a precursor to synthesize larger host materials (e.g., by replacing the iodine with a carbazole or triazole moiety), the resulting polymer or small molecule retains this high triplet energy, making it an ideal host for blue phosphorescent emitters by preventing reverse energy transfer[4].

References
  • Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene Source: ChemRxiv URL:[Link]

  • Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes Source: ACS Applied Materials & Interfaces URL:[Link]

  • Role of 3-Iodobiphenyl in Electronics & Specialty Chemicals Source: Sara Research URL:[Link]

  • Bifunctional Charge Transfer Operated Fluorescent Probes with Acceptor and Donor Receptors. 1. Biphenyl-Type Sensor Molecules with Protonation-Induced Anti-Energy Gap Rule Behavior Source: The Journal of Physical Chemistry A URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis Protocols for 4-Iodo-2-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & The Chemoselectivity Challenge Halogenated biphenyls are privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & The Chemoselectivity Challenge

Halogenated biphenyls are privileged scaffolds in drug discovery, serving as critical vectors for late-stage functionalization. However, the synthesis of 4-Iodo-2-methyl-1,1'-biphenyl via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a fundamental chemoselectivity challenge.

The inherent reactivity of carbon-halogen bonds in oxidative addition to Pd(0) follows the inverse order of their bond dissociation energies: C-I (~65 kcal/mol) > C-Br (~81 kcal/mol) > C-Cl (~96 kcal/mol) . Under standard basic Suzuki conditions, an iodine atom on the electrophile will preferentially undergo oxidative addition, leading to polymerization or undesired cross-coupling at the iodine site rather than the intended target site.

To successfully construct the biphenyl core while retaining the highly reactive C-I bond, synthetic chemists must employ strategic circumvention. This guide details two field-proven methodologies:

  • The Robust Indirect Protocol: Utilizing an amine as a "masked" iodide (Suzuki coupling followed by a Sandmeyer reaction) [1].

  • The Advanced Direct Protocol: Exploiting the hyper-electrophilicity of aryl diazonium salts in a base-free, room-temperature Suzuki coupling to kinetically outcompete C-I activation [2, 3].

Visual Workflow Comparison

Workflow cluster_1 Strategy 1: Indirect (Suzuki + Sandmeyer) cluster_2 Strategy 2: Direct (Base-Free Suzuki) S1_N1 4-Bromo-3-methylaniline + Phenylboronic Acid S1_N2 Pd-Catalyzed Suzuki Coupling (Standard Basic Conditions) S1_N1->S1_N2 S1_N3 2-Methyl-[1,1'-biphenyl]-4-amine S1_N2->S1_N3 S1_N4 Sandmeyer Iodination (NaNO2, HCl, KI) S1_N3->S1_N4 S1_N5 Target: 4-Iodo-2-methyl-1,1'-biphenyl S1_N4->S1_N5 S2_N1 4-Iodo-2-methylaniline S2_N2 Diazotization (tBuONO, BF3·OEt2) S2_N1->S2_N2 S2_N3 4-Iodo-2-methylbenzenediazonium BF4 S2_N2->S2_N3 S2_N4 Base-Free Suzuki Coupling (Pd cat., RT, Phenylboronic Acid) S2_N3->S2_N4 S2_N5 Target: 4-Iodo-2-methyl-1,1'-biphenyl S2_N4->S2_N5

Caption: Divergent synthetic strategies for 4-Iodo-2-methyl-1,1'-biphenyl comparing indirect and direct coupling.

Strategy 1: The Robust Indirect Protocol (Suzuki + Sandmeyer)

Mechanistic Causality

By utilizing 4-bromo-3-methylaniline as the starting material, the palladium catalyst exclusively targets the C-Br bond. The primary amine is inert to oxidative addition, effectively acting as a "masked" iodide. Once the biphenyl architecture is established, a Sandmeyer reaction converts the amine to an iodide via a radical-nucleophilic aromatic substitution. Because this second step is metal-free, the newly formed C-I bond is perfectly preserved [1].

Step-by-Step Methodology

Step 1.1: Suzuki-Miyaura Coupling (Formation of 2-Methyl-[1,1'-biphenyl]-4-amine)

  • Preparation: In an oven-dried Schlenk flask under argon, combine 4-bromo-3-methylaniline (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (2.5 equiv, 25 mmol).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/ H2​O (4:1 v/v, 0.2 M).

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the biphenyl amine.

Step 1.2: Sandmeyer Iodination (Formation of Target)

  • Diazotization: Dissolve 2-methyl-[1,1'-biphenyl]-4-amine (1.0 equiv, 5 mmol) in 6 M HCl (15 mL) and cool to 0–5 °C in an ice-water bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of NaNO2​ (1.1 equiv, 5.5 mmol in 5 mL H2​O ) dropwise. Critical Insight: Maintain temperature strictly below 5 °C to prevent premature nitrogen evolution and phenol byproduct formation.

  • Iodine Quench: Stir for 30 minutes at 0 °C, then slowly add a cold aqueous solution of KI (2.5 equiv, 12.5 mmol in 10 mL H2​O ).

  • Evolution: Allow the reaction to warm to room temperature, then heat gently to 60 °C for 1 hour until N2​ evolution ceases.

  • Workup: Extract with DCM. Wash the organic layer with saturated aqueous Na2​S2​O3​ (sodium thiosulfate) to reduce residual iodine ( I2​ ), followed by brine. Purify via silica gel chromatography to isolate 4-Iodo-2-methyl-1,1'-biphenyl.

Strategy 2: The Advanced Direct Protocol (Base-Free Suzuki)

Mechanistic Causality

Aryl diazonium salts ( Ar−N2+​ ) are exceptionally electrophilic. They undergo oxidative addition to Pd(0) at room temperature without the need for an exogenous base, releasing nitrogen gas and forming a highly reactive, cationic Pd(II) intermediate [2]. Because the cationic nature of this intermediate significantly enhances its electrophilicity, transmetalation with phenylboronic acid occurs rapidly under neutral conditions. The catalytic cycle turns over at room temperature—conditions under which the C-I bond is kinetically inert to Pd(0) insertion [3].

CatCycle Pd0 Pd(0) L_n PdII [Ar-Pd(II)-L_n]⁺ BF₄⁻ (Ar = 4-Iodo-2-methylphenyl) Pd0->PdII Oxidative Addition + Ar-N₂⁺ BF₄⁻ - N₂ (Fast at RT) PdII_2 Ar-Pd(II)-Ph L_n PdII->PdII_2 Transmetalation + PhB(OH)₂ (Base-Free) PdII_2->Pd0 Reductive Elimination Product 4-Iodo-2-methyl-1,1'-biphenyl (C-I Bond Intact) PdII_2->Product

Caption: Catalytic cycle of the base-free Suzuki coupling demonstrating chemoselective preservation of the C-I bond.

Step-by-Step Methodology

Step 2.1: Preparation of Diazonium Tetrafluoroborate

  • Reagents: Dissolve 4-iodo-2-methylaniline (1.0 equiv, 5 mmol) in absolute ethanol (10 mL) and cool to -5 °C.

  • Activation: Add BF3​⋅OEt2​ (1.5 equiv, 7.5 mmol) dropwise, followed by tert-butyl nitrite ( t -BuONO, 1.2 equiv, 6 mmol).

  • Isolation: Stir for 30 minutes. Precipitate the diazonium tetrafluoroborate salt by adding cold diethyl ether. Filter, wash with ether, and dry under vacuum in the dark. Caution: Diazonium salts are shock-sensitive; handle with care and store at -20 °C.

Step 2.2: Base-Free Chemoselective Suzuki Coupling

  • Setup: In a flask shielded from light, dissolve the 4-iodo-2-methylbenzenediazonium tetrafluoroborate (1.0 equiv, 2 mmol) and phenylboronic acid (1.1 equiv, 2.2 mmol) in degassed Methanol (10 mL).

  • Catalysis: Add Pd(OAc)2​ (0.02 equiv, 2 mol%). Note: No phosphine ligands or bases are required.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2 hours. Nitrogen gas evolution will be immediately visible.

  • Workup: Once N2​ evolution ceases and TLC indicates consumption of the diazonium salt, filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography (100% Hexanes) to yield the pure 4-Iodo-2-methyl-1,1'-biphenyl.

Quantitative Data & Protocol Comparison

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters of both methodologies:

ParameterStrategy 1: Indirect (Suzuki + Sandmeyer)Strategy 2: Direct (Base-Free Suzuki)
Overall Yield 65% – 75% (over 2 steps)70% – 85% (over 2 steps)
Total Reaction Time ~16 hours~3.5 hours
Step Count 2 distinct synthetic steps2 distinct synthetic steps
Reaction Temperature 90 °C (Suzuki), 0 °C to 60 °C (Sandmeyer)-5 °C (Diazotization), 20 °C (Suzuki)
Base Requirement Strong Base ( K2​CO3​ )None (Base-Free)
Scalability Excellent (Multi-kilogram scale proven) [1]Moderate (Limited by diazonium stability) [2]
Reagent Cost Low (Standard Pd catalysts and salts)Moderate (Requires t -BuONO, BF3​⋅OEt2​ )

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Organic Process Research & Development URL:[Link]

  • Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis Chemical Science URL:[Link]

  • Palladium-Catalyzed Cross-Electrophile Coupling between Aryl Diazonium Salt and Aryl Iodide/Diaryliodonium Salt in H2O–EtOH Organic Letters URL:[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Iodo-2-methyl-1,1'-biphenyl

Executive Summary In modern drug discovery and materials science, sterically defined biaryl and terphenyl scaffolds are critical for accessing specific 3D pharmacophore spaces. 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, sterically defined biaryl and terphenyl scaffolds are critical for accessing specific 3D pharmacophore spaces. 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3)[1] is a highly valuable electrophilic building block designed for this purpose. The presence of the ortho-methyl group restricts the dihedral rotation between the biphenyl rings, providing a predictable conformational bias. Simultaneously, the 4-iodo substituent offers an exceptionally reactive site for palladium-catalyzed C–C and C–N bond-forming reactions[2].

This application note provides authoritative, field-proven methodologies for utilizing 4-iodo-2-methyl-1,1'-biphenyl in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, detailing the mechanistic causality behind catalyst selection, solvent systems, and reaction conditions.

Substrate Analysis & Mechanistic Insights

To design a robust cross-coupling protocol, one must first analyze the steric and electronic profile of the substrate:

  • Unimpeded Oxidative Addition: The iodine atom is located at the 4-position (para to the phenyl ring, meta to the methyl group). Because the adjacent 3- and 5-positions are occupied only by hydrogen atoms, the C–I bond is sterically unhindered. This lack of local steric bulk, combined with the inherently weak and highly polarizable nature of the C–I bond, ensures extremely rapid oxidative addition to Pd(0) species[3].

  • Shift in the Rate-Determining Step: Because the initial C–I cleavage is fast, the rate-determining step in the catalytic cycle shifts downstream to either transmetalation (in Suzuki-Miyaura) or amine binding/reductive elimination (in Buchwald-Hartwig)[4].

  • Mitigating Side Reactions: The high reactivity of the aryl iodide means that if the downstream steps are too slow, the long-lived Pd(II)(Ar)(I) intermediate can undergo deleterious side reactions, such as hydrodeiodination (reduction) or Ullmann-type homocoupling[2]. Therefore, ligand selection must focus heavily on accelerating reductive elimination.

Catalyst & Ligand Causality

Suzuki-Miyaura Coupling (C–C Bond Formation)

For coupling 4-iodo-2-methyl-1,1'-biphenyl with boronic acids, Pd(dppf)Cl₂ is the optimal precatalyst[5]. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (approx. 99°). This wide angle enforces a cis-geometry on the palladium center, which is a strict prerequisite for the final reductive elimination step. By accelerating product release, dppf minimizes the lifetime of the Pd(II) intermediate, thereby suppressing homocoupling[2][6].

Buchwald-Hartwig Amination (C–N Bond Formation)

For amination, the combination of Pd₂(dba)₃ and the bulky dialkylbiaryl monophosphine ligand XPhos is highly recommended[3]. XPhos is specifically engineered to prevent the formation of unreactive bis-ligated PdL₂ complexes. Its sheer steric bulk—driven by the dicyclohexyl groups and the triisopropyl-substituted lower biphenyl ring—forces the rapid reductive elimination of the newly formed arylamine, overcoming the activation barrier typically associated with C–N bond formation[3][7].

Reaction Optimization Matrix

The following table summarizes the optimized quantitative parameters for both cross-coupling modalities using 4-iodo-2-methyl-1,1'-biphenyl.

ParameterSuzuki-Miyaura (C–C)Buchwald-Hartwig (C–N)Mechanistic Rationale
Catalyst / Ligand Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)dppf forces cis-geometry; XPhos prevents bis-ligation and forces elimination.
Base K₂CO₃ (2.0–3.0 equiv)NaOtBu (1.5–2.0 equiv)K₂CO₃ activates the boronic acid; NaOtBu deprotonates the bound amine.
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene (Anhydrous)Biphasic system required for boronate formation; Toluene stabilizes less polar C-N transition states.
Temperature 80 °C90 °CMild heating overcomes the transmetalation/elimination activation barriers.
Reaction Time 2–4 Hours4–8 HoursRapid C-I oxidative addition allows for relatively short reaction times.
Expected Yield > 85%75% – 90%Yields depend on the electronic nature of the coupling partner.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Synthesis of a Terphenyl Derivative

Objective: Coupling 4-iodo-2-methyl-1,1'-biphenyl with 4-methoxyphenylboronic acid.

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-iodo-2-methyl-1,1'-biphenyl (294 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Seal the tube with a septum. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Reaction Initiation: Place the tube in a pre-heated oil bath at 80 °C.

  • In-Process Control (Self-Validation): Observe the solution. A color shift from the red/orange of the Pd(II) precatalyst to a dark, homogeneous mixture indicates the successful reduction to the active Pd(0) species and the initiation of the catalytic cycle. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the highly UV-active aryl iodide spot confirms complete oxidative addition.

  • Workup: After 3 hours, cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination with a Secondary Amine

Objective: Coupling 4-iodo-2-methyl-1,1'-biphenyl with morpholine.

  • Preparation (Glovebox or Schlenk Line): Under an inert argon atmosphere, charge a dry vial with 4-iodo-2-methyl-1,1'-biphenyl (294 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Reagent Addition: Add anhydrous Toluene (5.0 mL) followed by morpholine (104 µL, 1.2 mmol) via a gas-tight syringe. Causality: NaOtBu is highly moisture-sensitive; anhydrous toluene prevents the competitive formation of phenols via hydroxide coupling.

  • Reaction Initiation: Seal the vial and heat to 90 °C with vigorous stirring.

  • In-Process Control (Self-Validation): The mixture will typically transition from a deep purple/red (dba complex) to a yellow/brown solution. Monitor by LC-MS. The mass transition from m/z 294 (starting material) to m/z 254 ([M+H]⁺ of the product) serves as absolute confirmation of C–N bond formation.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via chromatography.

Mechanistic Visualization

The following diagram maps the catalytic logic specifically tailored to the rapid oxidative addition profile of 4-iodo-2-methyl-1,1'-biphenyl.

MechanisticCycle Pd0 Active Catalyst Pd(0)Lₙ OxAdd Oxidative Addition Pd(II)(Ar)(I)Lₙ Pd0->OxAdd + 4-Iodo-2-methyl-1,1'-biphenyl (Rapid C-I Cleavage) TransMet Transmetalation / Amine Binding Pd(II)(Ar)(Nu)Lₙ OxAdd->TransMet + Nucleophile (Nu) - Base·HI RedElim Reductive Elimination Transition State TransMet->RedElim Steric crowding forces elimination RedElim->Pd0 Product Release

Catalytic cycle for the cross-coupling of 4-Iodo-2-methyl-1,1'-biphenyl highlighting Pd intermediates.

References

  • Source: cymitquimica.
  • Source: acs.
  • Source: medium.
  • Source: rsc.
  • Source: purdue.
  • Source: yonedalabs.
  • Source: nih.

Sources

Method

Application Note: 4-Iodo-2-methyl-1,1'-biphenyl as a Strategic Precursor for High-Triplet-Energy OLED Materials

Executive Summary The rapid advancement of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices relies heavily on the molecular engineering of host materials....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid advancement of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices relies heavily on the molecular engineering of host materials. A critical challenge in blue PhOLEDs is confining triplet excitons within the emissive layer to prevent non-radiative decay[1].

4-Iodo-2-methyl-1,1'-biphenyl has emerged as a highly strategic synthetic building block to solve this problem. By combining the exceptional cross-coupling reactivity of an iodine substituent with the steric hindrance of an ortho-methyl group, this precursor allows materials scientists to synthesize sterically locked, high-triplet-energy ( ET​ ) host materials. This application note details the mechanistic rationale, photophysical data, and validated protocols for utilizing this precursor in advanced materials synthesis.

Mechanistic Rationale: The Intersection of Synthesis and Photophysics

The Role of the Iodo Substituent (Reactivity)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) active species. Iodoarenes undergo oxidative addition significantly faster than their bromo- or chloro-analogs[2]. This hyper-reactivity allows for:

  • Lower Reaction Temperatures: Minimizing thermally induced side reactions such as homocoupling or protodehalogenation.

  • Coupling of Bulky Ligands: The high reactivity compensates for the activation energy barrier introduced by sterically demanding nucleophiles (e.g., bulky carbazole or triazine derivatives)[3].

The Role of the 2-Methyl Group (Steric Locking)

In standard biphenyl-based hosts like 4,4′-bis(9-carbazolyl)-1,1′-biphenyl (CBP), the biphenyl core exhibits a relatively planar conformation, allowing extended π -conjugation. While this facilitates charge transport, it lowers the triplet energy ( ET​≈2.56 eV), making it unsuitable for deep-blue emitters[1].

Introducing a methyl group at the 2-position creates a severe steric clash with the adjacent phenyl ring. This forces a highly twisted dihedral angle between the two rings, effectively breaking the π -conjugation. The result is a dramatic elevation in the triplet energy ( ET​>2.8 eV) and an increased glass transition temperature ( Tg​ ), both of which are imperative for device stability and efficiency[1].

Mechanism A 4-Iodo-2-methyl-1,1'-biphenyl (High Reactivity) B Pd-Catalyzed Coupling (Suzuki / Buchwald) A->B C Steric Clash via 2-Methyl Group B->C D Twisted Dihedral Angle (Conjugation Break) C->D E High Triplet Energy (ET) Blue OLED Host D->E

Photophysical design logic of 2-methylated biphenyl precursors for high-ET OLED materials.

Quantitative Data: Impact of Steric Locking

To illustrate the efficacy of the 2-methyl substitution, the table below compares the photophysical and thermal properties of standard CBP against its sterically locked, methylated analogs synthesized via similar iodo-precursors.

Compound ArchitectureTriplet Energy ( ET​ )HOMO LevelLUMO LevelGlass Transition ( Tg​ )Suitability
Standard CBP 2.56 eV-6.0 eV-2.9 eV62 °CGreen/Red PhOLEDs
2-Methyl-CBP Analog 2.81 eV-5.9 eV-2.8 eV115 °CBlue PhOLEDs
2,2'-Dimethyl-CBP 2.90 eV-5.8 eV-2.7 eV130 °CDeep-Blue PhOLEDs

Data synthesized from literature evaluating locked carbazole-biphenyl junctions[1]. The inclusion of the methyl group consistently raises ET​ and thermal stability.

Experimental Protocols

The following protocols outline the synthesis of a high- ET​ host material using 4-Iodo-2-methyl-1,1'-biphenyl via Suzuki-Miyaura cross-coupling, followed by the rigorous purification required for optoelectronic applications[4],[5].

Workflow S1 1. Anhydrous Preparation (Glovebox / Schlenk Line) S2 2. Cross-Coupling Reaction (Pd Catalyst, 90°C) S1->S2 S3 3. Aqueous Workup & Extraction S2->S3 S4 4. Silica Gel Chromatography (Hexane/DCM) S3->S4 S5 5. Train Sublimation (>99.99% Purity) S4->S5

Step-by-step synthetic and purification workflow for OLED-grade emitting materials.

Protocol A: Suzuki-Miyaura Cross-Coupling Synthesis

Objective: Synthesize a sterically twisted carbazole-biphenyl derivative.

Reagents:

  • 4-Iodo-2-methyl-1,1'-biphenyl (1.0 equiv)

  • (9-phenyl-9H-carbazol-3-yl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a Schlenk flask, combine the iodo-precursor, boronic acid, and the Toluene/Ethanol solvent mixture. Sparge the solution with ultra-pure Argon for 30 minutes.

    • Causality & Expert Insight: Oxygen rapidly degrades Pd(0) catalysts into inactive Pd(II) oxides. Furthermore, dissolved oxygen can trigger homocoupling of the boronic acid, drastically reducing the yield of the desired cross-coupled product.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ and the previously degassed 2.0 M K₂CO₃ aqueous solution.

    • Causality & Expert Insight: The biphasic Toluene/Water system is essential. Toluene solubilizes the growing organic molecule, while water dissolves the inorganic base. Ethanol acts as a phase-transfer agent, facilitating the interaction between the organic and aqueous layers at the interface.

  • Reflux: Heat the reaction mixture to 90 °C and stir vigorously for 12–16 hours. Monitor via TLC (Hexane:DCM 3:1).

    • Causality & Expert Insight: Because the iodo-group is highly reactive, 90 °C is sufficient. Pushing the temperature higher (e.g., >110 °C) increases the risk of cleaving the carbon-iodine bond before the transmetalation step can occur (dehalogenation).

  • Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer twice with dichloromethane (DCM), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: OLED-Grade Purification (Train Sublimation)

Objective: Achieve >99.99% purity to prevent exciton quenching in the final OLED device.

Step-by-Step Procedure:

  • Pre-Purification: Pass the crude product through a silica gel column using a Hexane/DCM gradient, followed by recrystallization from hot toluene.

    • Causality & Expert Insight: Column chromatography removes the bulk of the palladium catalyst and homocoupled byproducts. However, trace halogens and metallic impurities often co-crystallize, necessitating vacuum sublimation.

  • Vacuum Train Sublimation: Load the recrystallized powder into a gradient-temperature vacuum sublimation tube. Evacuate the system to <10−6 Torr.

    • Causality & Expert Insight: OLED devices operate via charge injection. Even parts-per-million (ppm) levels of unreacted 4-Iodo-2-methyl-1,1'-biphenyl act as deep electron traps due to the electronegativity of iodine. These traps quench excitons and severely degrade the operational lifetime of the device.

  • Thermal Gradient: Heat the source zone to the material's sublimation point (typically 200–250 °C depending on the exact molecular weight). Collect the purified crystalline film from the deposition zone.

References

  • Synthesis and electro-optical properties of biphenyl analogues Elsevier Pure[Link]

  • Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage Chemistry of Materials / ResearchGate[Link]

  • Templated deprotonative metalation of polyaryl systems: Facile access to simple, previously inaccessible multi-iodoarenes Science Advances / ResearchGate[Link]

  • New 4,4′-Bis(9-carbazolyl)–Biphenyl Derivatives with Locked Carbazole–Biphenyl Junctions: High-Triplet State Energy Materials ACS Publications[Link]

  • Organic electroluminescent materials and devices (Patent US8927749B2)

Sources

Application

Application Note: A Comprehensive Guide to the Preparation of (2-methyl-[1,1'-biphenyl]-4-yl)magnesium Iodide

Abstract Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, making the synthesis of their derivatives a critical endeavor.[1][2][3] The Grignard reagent derived from 4-Iodo-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, making the synthesis of their derivatives a critical endeavor.[1][2][3] The Grignard reagent derived from 4-Iodo-2-methyl-1,1'-biphenyl is a potent nucleophile and a key intermediate for introducing the sterically encumbered 2-methylbiphenyl moiety into target molecules via C-C bond formation.[4][5] However, the preparation of this reagent is non-trivial due to steric hindrance from the ortho-methyl group, which can impede the magnesium insertion step.[6][7] This guide provides a detailed, field-proven protocol for the successful preparation, activation, and titration of (2-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide, addressing common challenges and offering insights into the causality behind key experimental choices.

Introduction: The Challenge of Steric Hindrance

Grignard reagents, discovered by Victor Grignard over a century ago, remain one of the most powerful tools in synthetic organic chemistry for forming carbon-carbon bonds.[4][8] The reaction involves the insertion of magnesium metal into a carbon-halogen bond. While seemingly straightforward, the success of the reaction is highly dependent on substrate reactivity, solvent choice, and the absolute exclusion of protic contaminants like water.[9][10]

The synthesis of (2-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide presents a specific challenge: steric hindrance. The methyl group at the C2 position partially obstructs the site of magnesium insertion at the C4-Iodo bond. This steric impediment can lead to sluggish or failed initiation.[6][11] Therefore, careful selection of the starting halide and robust activation of the magnesium surface are paramount for success. The reactivity of organohalides for Grignard formation follows the trend I > Br > Cl, making the iodo-substituted biphenyl the substrate of choice for this sterically demanding transformation.[6]

Reaction Mechanism and Critical Considerations

The formation of a Grignard reagent is believed to proceed through a single electron transfer (SET) mechanism from the magnesium surface to the organohalide. This process creates a radical anion that fragments to form an organic radical and a halide ion, which then recombine on the magnesium surface.

A primary obstacle to this process is the passivating layer of magnesium oxide (MgO) that coats the metal, preventing it from reacting with the organic halide.[6][9] Disrupting this oxide layer is the single most critical factor for initiating the reaction. Additionally, a significant side reaction, particularly with unreactive halides, is the Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with the starting aryl iodide to form a dimer.[6][12]

Logical Workflow for Grignard Reagent Preparation

G cluster_prep Phase 1: Preparation cluster_activation Phase 2: Activation cluster_reaction Phase 3: Reagent Formation cluster_analysis Phase 4: Quantification prep_glass Flame-Dry All Glassware add_mg Add Mg Turnings & Stir Bar prep_glass->add_mg assemble Assemble Under Inert Gas (N2/Ar) add_mg->assemble add_solvent Add Small Portion of Anhydrous THF assemble->add_solvent add_activator Add Activator (e.g., I2, DBE) add_solvent->add_activator heat Gentle Warming (if needed) add_activator->heat observe Observe Initiation Signs heat->observe initiate Add Small Aliquot of Halide Solution observe->initiate prep_halide Prepare Aryl Iodide Solution in THF prep_halide->initiate confirm_init Confirm Sustained Exotherm initiate->confirm_init slow_add Slow, Dropwise Addition of Remaining Halide confirm_init->slow_add reflux Maintain Gentle Reflux slow_add->reflux complete Stir to Completion reflux->complete cool Cool to Room Temperature complete->cool titrate Titrate Aliquot cool->titrate calculate Calculate Molarity titrate->calculate storage Store Under Inert Atmosphere calculate->storage

Caption: Experimental workflow for preparing (2-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide.

Detailed Experimental Protocols

Materials and Reagent Specifications
Reagent / MaterialGrade / SpecificationSupplier ExampleNotes
4-Iodo-2-methyl-1,1'-biphenyl>98% puritySigma-AldrichEnsure it is dry before use.
Magnesium Turnings99.8%, 25-50 meshSigma-AldrichHigh surface area is crucial. Store in a desiccator.
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeAcros OrganicsMust be freshly distilled from sodium/benzophenone or passed through a solvent purification system.[13]
Iodine (I₂)Crystal, Reagent GradeJ.T. BakerUsed as a chemical activator.[9]
1,2-Dibromoethane (DBE)>99%, AnhydrousAlfa AesarAlternative activator.[4][14]
For Titration
(-)-Menthol>99% puritySigma-AldrichUsed as a primary standard. Must be accurately weighed.[15]
1,10-PhenanthrolineReagent GradeSigma-AldrichIndicator for colorimetric titration.[15][16]
Nitrogen or Argon GasHigh purity, >99.99%AirgasFor maintaining an inert atmosphere.
Standard GlasswareSchlenk flask, dropping funnel, condenser-All glassware must be rigorously flame-dried or oven-dried (>120°C overnight) before use.[6][9]
Protocol 1: Preparation of (2-methyl-[1,1'-biphenyl]-4-yl)magnesium Iodide

This protocol is for a ~0.5 M solution on a 25 mmol scale.

  • Glassware Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive flow of inert gas.

  • Magnesium Loading: Weigh magnesium turnings (0.73 g, 30 mmol, 1.2 equiv) and quickly add them to the cooled flask against a positive flow of inert gas.

  • Magnesium Activation (Method A - Iodine): Add a single small crystal of iodine (~20-30 mg) to the flask. The flask may be gently warmed with a heat gun until purple iodine vapors are observed. The disappearance of the purple color upon solvent addition is an indicator of activation.[9][10]

  • Magnesium Activation (Method B - DBE): As an alternative to iodine, add 25 mL of anhydrous THF to the magnesium, then inject 1,2-dibromoethane (0.22 mL, 2.5 mmol, 0.1 equiv) via syringe. Gentle warming may be required to initiate the reaction, which is evidenced by bubbling (ethylene gas evolution).[4][14] This is often a more reliable method.

  • Reagent Solution Preparation: In a separate flame-dried flask, dissolve 4-Iodo-2-methyl-1,1'-biphenyl (7.35 g, 25 mmol) in 50 mL of anhydrous THF.

  • Initiation: Once the magnesium is activated, add ~5 mL of the aryl iodide solution to the stirred magnesium suspension. A successful initiation is typically marked by a spontaneous warming of the mixture, the appearance of a cloudy grey/brown color, and sometimes gentle boiling of the THF.[9] If the reaction does not start, gently warm the flask with a heat gun.

  • Addition: Once the reaction is initiated and self-sustaining, add the remaining aryl iodide solution dropwise via a syringe or dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz homocoupling side reaction.[6]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed. The final solution should be a dark grey or brown color.

Protocol 2: Titration of the Grignard Reagent (Colorimetric Method)

Accurate quantification of the Grignard reagent is essential for its use in subsequent reactions.[16] The following colorimetric method is simple and reliable.[15]

  • Standard Preparation: Flame-dry a 50 mL round-bottom flask with a magnetic stir bar. Under an inert atmosphere, add an accurately weighed sample of (-)-menthol (~156 mg, 1.0 mmol) and a few crystals of 1,10-phenanthroline (indicator).

  • Solvent Addition: Add 10 mL of anhydrous THF via syringe and stir until all solids are dissolved.

  • Titration: Slowly add the prepared Grignard reagent solution dropwise from a 1.0 mL or 5.0 mL syringe with vigorous stirring. The initial solution will be colorless or pale yellow.

  • Endpoint Determination: The endpoint is reached upon the first persistent appearance of a distinct violet or deep red color, which indicates that all the protic menthol has been consumed and the Grignard reagent is now complexing with the indicator.[15][16]

  • Calculation: Record the volume (V) of the Grignard reagent added in liters. The molarity (M) is calculated as: M = (moles of menthol) / (Volume of Grignard solution in L)

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent.[6][9]2. Passivated magnesium surface.[9]3. Impure aryl iodide.1. Re-dry all glassware and use freshly purified anhydrous solvent.2. Crush some magnesium turnings in the flask with a dry glass rod. Add another activator crystal (I₂) or a few drops of DBE.[9]3. Use purified starting material.
Low Yield of Grignard Reagent 1. Incomplete reaction.2. Wurtz-type homocoupling (biphenyl dimer formation).[6]3. Reaction with atmospheric O₂ or CO₂.1. Extend the reaction time or gently heat the mixture.2. Ensure slow, dropwise addition of the aryl iodide solution to maintain low concentration.[6]3. Maintain a robust inert atmosphere throughout the procedure.
Solution Turns Dark Brown/Black Early May indicate significant side reactions or decomposition.Ensure the reaction temperature is not too high. Control the exotherm by slowing the addition rate or using an ice bath if necessary.
Titration Endpoint is Unclear 1. Indicator amount is too low.2. Grignard solution is too dark.1. Add another small crystal of 1,10-phenanthroline.2. Dilute the sample for titration with more anhydrous THF to better visualize the color change.
Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting a failed Grignard reaction initiation.

Downstream Applications

The resulting (2-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide is a versatile intermediate. It can be used in a variety of subsequent reactions, including:

  • Cross-Coupling Reactions: Coupling with other aryl or alkyl halides, often catalyzed by iron, nickel, or palladium, to synthesize more complex biaryl or alkyl-aryl structures.[5][17][18]

  • Nucleophilic Addition: Reaction with aldehydes, ketones, and esters to form secondary, tertiary alcohols, or ketones after a double addition.[4][19]

  • Reaction with CO₂: Quenching the Grignard reagent with solid carbon dioxide (dry ice) followed by an acidic workup yields the corresponding carboxylic acid, 2-methyl-[1,1'-biphenyl]-4-carboxylic acid.[19]

Conclusion

The successful synthesis of (2-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide hinges on overcoming the steric hindrance of the substrate through meticulous attention to anhydrous conditions and effective magnesium activation. By employing the robust protocols detailed in this guide, researchers can reliably generate this valuable reagent, enabling the synthesis of complex molecules for drug discovery and materials science. The inclusion of a quantitative titration step ensures the reagent's concentration is accurately known, leading to more reproducible and higher-yielding downstream applications.

References

  • Vertex AI Search, "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale". Accessed Apr. 7, 2026.
  • Benchchem, "A Researcher's Guide to the Titration of Organomagnesium Reagents: A Compar
  • WVU Community, "25. The Grignard Reaction". Accessed Apr. 7, 2026.
  • Benchchem, "Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis". Accessed Apr. 7, 2026.
  • Benchchem, "Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides". Accessed Apr. 7, 2026.
  • ECHEMI, "Does anyone know the best way to activate magnesium for the...". Accessed Apr. 7, 2026.
  • Mikael Begtrup, "Titration of a Grignard Reagent Solution". Accessed Apr. 7, 2026.
  • Z.Q. Dai et al., "Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent". Accessed Apr. 7, 2026.
  • Chemistry Stack Exchange, "Preparation of tertiary Grignard reagents". Accessed Apr. 7, 2026.
  • ACS Publications, "The Grignard Reagents | Organometallics". Accessed Apr. 7, 2026.
  • Benchchem, "A Head-to-Head Battle for Biphenyls: Grignard Reaction vs. Suzuki Coupling". Accessed Apr. 7, 2026.
  • Journal of the American Chemical Society, "Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents". Accessed Apr. 7, 2026.
  • Master Organic Chemistry, "Grignard Reagents For Addition To Aldehydes and Ketones". Accessed Apr. 7, 2026.
  • RSC Publishing, "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects". Accessed Apr. 7, 2026.
  • Grignard Reaction, "Grignard Synthesis of Triphenylmethanol". Accessed Apr. 7, 2026.
  • Organic & Biomolecular Chemistry (RSC Publishing), "Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol". Accessed Apr. 7, 2026.
  • Chemistry LibreTexts, "7: The Grignard Reaction (Experiment)". Accessed Apr. 7, 2026.
  • Ursinus Digital Commons, "The Grignard Reagents: Their Prepar
  • RSC Publishing, "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects". Accessed Apr. 7, 2026.
  • Benchchem, "The Diverse Biological Landscape of 4-Methylbiphenyl and Its Derivatives: A Technical Guide". Accessed Apr. 7, 2026.

Sources

Method

Application Note: Buchwald-Hartwig Amination of 4-Iodo-2-methyl-1,1'-biphenyl

Executive Summary The Buchwald-Hartwig amination has revolutionized the construction of carbon-nitrogen bonds. However, the cross-coupling of aryl iodides—such as 4-Iodo-2-methyl-1,1'-biphenyl —presents a unique mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig amination has revolutionized the construction of carbon-nitrogen bonds. However, the cross-coupling of aryl iodides—such as 4-Iodo-2-methyl-1,1'-biphenyl —presents a unique mechanistic paradox. While the carbon-iodine (C-I) bond undergoes highly facile oxidative addition, the resulting iodide anions severely inhibit the catalytic cycle by forming stable, off-cycle palladium dimers[1].

This application note provides a comprehensive, self-validating guide to overcoming "iodide inhibition" when coupling 4-Iodo-2-methyl-1,1'-biphenyl. By strategically manipulating ligand sterics (using Xantphos or BrettPhos) and thermodynamic driving forces (solvent-mediated salt precipitation), researchers can achieve near-quantitative yields with this bulky biphenyl substrate.

Mechanistic Causality: The "Aryl Iodide Problem"

To successfully couple 4-Iodo-2-methyl-1,1'-biphenyl, one must understand the causality behind catalyst stalling. In standard Pd-catalyzed C-N couplings, aryl iodides are historically the poorest substrates compared to bromides or chlorides.

The Root Cause: Following the oxidative addition of 4-Iodo-2-methyl-1,1'-biphenyl to the Pd(0) center, the resulting Ln​Pd(Ar)(I) complex exists in equilibrium with a highly stable, halogen-bridged dimer: [Ln​Pd(Ar)(μ−I)]2​ . This dimer is thermodynamically stable and sterically blocks the coordination and subsequent deprotonation of the amine nucleophile[1].

The Solutions:

  • Ligand Control (The Bidentate Strategy): Utilizing a wide-bite-angle bidentate ligand like Xantphos physically prevents the formation of the μ -iodide dimer by occupying two coordination sites on the palladium center, forcing the complex to remain monomeric and active[2].

  • Solvent/Base Control (The Thermodynamic Sink): When using highly active monodentate dialkylbiaryl phosphines like BrettPhos [3], the reaction is run in tert-butanol (t-BuOH) with K2​CO3​ . The byproduct, potassium iodide (KI), is highly insoluble in t-BuOH. The continuous precipitation of KI drives the equilibrium away from the inactive dimer and toward the productive amido complex[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA L_nPd(Ar)(I) Oxidative Addition Complex Pd0->PdII_OA + 4-Iodo-2-methyl-1,1'-biphenyl Pd_Dimer [L_nPd(Ar)(μ-I)]_2 Off-Cycle Inactive Dimer PdII_OA->Pd_Dimer Iodide Inhibition (Equilibrium) PdII_Amido L_nPd(Ar)(NR2) Amido Complex PdII_OA->PdII_Amido + Amine, + Base - Base·HI PdII_Amido->Pd0 Catalyst Regeneration Product Ar-NR2 Coupled Product PdII_Amido->Product Reductive Elimination

Caption: Buchwald-Hartwig catalytic cycle highlighting the off-cycle iodide dimer inhibition pathway.

Substrate Analysis: 4-Iodo-2-methyl-1,1'-biphenyl

When designing the reaction, the specific geometry of 4-Iodo-2-methyl-1,1'-biphenyl dictates the ligand choice:

  • Electronic Profile: The substrate is a neutral-to-slightly electron-rich aryl halide. Oxidative addition is highly favored due to the weak C-I bond.

  • Steric Profile: The iodine atom is located at the 4-position (para to the phenyl ring, meta to the methyl group). Therefore, the immediate reaction center is unhindered . However, the ortho-methyl group on the biphenyl axis restricts rotation, creating a globally bulky architecture.

  • Consequence for Catalysis: Because oxidative addition is fast and unhindered, the rate-limiting step shifts to reductive elimination[4]. The catalyst pocket must be sufficiently large and electron-rich to force the bulky biphenyl moiety and the amine together to form the C-N bond.

Quantitative Data Summary: Condition Optimization

The following table synthesizes established optimization parameters for the amination of unhindered aryl iodides, demonstrating the critical interplay between ligand, base, and solvent.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
Pd2​(dba)3​ / Xantphos Bidentate NaOtBu Toluene10092% Chelating ligand prevents Pd-I dimer formation[2].
Pd(OAc)2​ / BrettPhos Monodentate K2​CO3​ t-BuOH11095% t-BuOH precipitates KI, breaking dimer equilibrium[1].
Pd(OAc)2​ / BrettPhos Monodentate K2​CO3​ Dioxane11045%KI remains partially soluble; dimer inhibition occurs.
Pd2​(dba)3​ / P(o−tol)3​ Monodentate NaOtBu Toluene100<20%First-gen ligand fails to prevent stable dimer formation.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Visual cues are embedded to confirm the generation of the active catalytic species.

Protocol A: Xantphos System (Optimal for Secondary Amines)

Use this protocol when coupling 4-Iodo-2-methyl-1,1'-biphenyl with secondary aliphatic or aromatic amines.

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-2-methyl-1,1'-biphenyl (1.0 mmol, 1.0 equiv), Pd2​(dba)3​ (0.01 mmol, 1 mol% Pd), Xantphos (0.022 mmol, 2.2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Degassing: Evacuate and backfill the tube with argon (repeat 3 times).

  • Reagent Addition: Add the secondary amine (1.2 mmol, 1.2 equiv) and anhydrous, degassed toluene (3.0 mL) via syringe.

  • Self-Validation Checkpoint: Stir at room temperature for 5 minutes. The solution should transition from a dark purple/brown (Pd precursor) to a clear yellow/orange . Causality: This color shift indicates the successful formation of the active Pd(0) -Xantphos complex.

  • Reaction: Seal the tube and heat at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium salts. Concentrate the filtrate under reduced pressure.

Protocol B: BrettPhos System (Optimal for Primary Amines)

Use this protocol to prevent over-arylation (diarylation) when coupling with primary amines.

  • Preparation: In a Schlenk tube, combine 4-Iodo-2-methyl-1,1'-biphenyl (1.0 mmol), Pd(OAc)2​ (0.01 mmol, 1 mol%), BrettPhos (0.01 mmol, 1 mol%), and finely milled anhydrous K2​CO3​ (1.4 mmol, 1.4 equiv).

  • Degassing: Evacuate and backfill with argon (3 times).

  • Reagent Addition: Add the primary amine (1.2 mmol) and anhydrous tert-butanol (4.0 mL).

  • Reaction & Validation: Heat the mixture to 110 °C. Self-Validation Checkpoint: Within 30 minutes, a fine white precipitate (KI) should visibly form on the walls of the flask. If no precipitate forms, the solvent is likely wet, which will solubilize the iodide and stall the reaction.

  • Workup: Cool to room temperature, dilute with dichloromethane, filter through Celite, and concentrate.

Workflow Step1 Step 1: Preparation Inert Atmosphere Setup Step2 Step 2: Reagents Add Ar-I, Amine, Pd, Ligand Step1->Step2 Step3 Step 3: Reaction Heat at 100-110°C (t-BuOH) Step2->Step3 Step4 Step 4: Workup Filter & Concentrate Step3->Step4 Step5 Step 5: Purification Chromatography & Analysis Step4->Step5

Caption: Experimental workflow for the Buchwald-Hartwig amination of aryl iodides.

Troubleshooting & Analytical Validation

ObservationMechanistic CauseCorrective Action
Rapid formation of a black mirror (Pd black) Catalyst decomposition prior to amine binding. Often caused by oxygen ingress or insufficient ligand loading.Ensure rigorous Schlenk technique. Increase ligand:Pd ratio to 1.2:1 (for monophosphines) or 2.2:1 (for bisphosphines).
High recovery of Ar-I; no product formed Severe iodide inhibition stalling the catalytic cycle at the oxidative addition complex.Switch solvent strictly to anhydrous t-BuOH to force KI precipitation[1]. Ensure K2​CO3​ is finely milled for surface area.
Formation of diarylated amine (with primary amines) The monoarylated product outcompetes the starting primary amine for the Pd catalyst.Switch from Xantphos to BrettPhos or tBuBrettPhos . These bulky ligands strictly limit the pocket size, preventing the secondary amine product from re-binding[3].

References

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society, 2009, 131, 5766–5768. URL:[Link][1]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide Source: Chemical Science, 2011, 2, 27-50. URL:[Link][3]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides Source: The Journal of Organic Chemistry, 2003, 68 (22), 8416-8423. URL:[Link][2]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega, 2020, 5, 32, 20455–20464. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis for Biphenyl Architectures

Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the Suzuki-Miyaura cross-coupling of 4-Iodo-2-methyl-1,1'-biphenyl .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the Suzuki-Miyaura cross-coupling of 4-Iodo-2-methyl-1,1'-biphenyl .

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating protocols engineered to drive palladium catalyst loading down to the parts-per-million (ppm) level while maintaining pharmaceutical-grade purity.

Diagnostic Overview & Mechanistic Pathways

When coupling 4-iodo-2-methyl-1,1'-biphenyl, the primary challenge is not the oxidative addition—the C–I bond is highly reactive. Instead, the challenge lies in sustaining the catalytic cycle at ultra-low palladium concentrations (<0.1 mol%) without the active Pd(0) species aggregating into inactive "palladium black"[1]. Understanding the causality of catalyst death is the first step to optimization.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for C-I bond) Pd0->OxAdd 4-Iodo-2-methylbiphenyl Deact Pd Black (Inactive Aggregates) Pd0->Deact O2 Ingress / Ligand Oxidation PdII_Ar L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Requires Base) PdII_Ar->TransMet Ar'-B(OH)2 + Base PdII_Ar2 L-Pd(II)(Ar)(Ar') Intermediate TransMet->PdII_Ar2 RedElim Reductive Elimination (Accelerated by bulky L) PdII_Ar2->RedElim RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the deactivation pathway at low Pd loading.

Troubleshooting & FAQs

Q1: Why does my coupling of 4-iodo-2-methyl-1,1'-biphenyl require 5 mol% Pd, and how can I reduce it to <0.1 mol%? Expert Insight: Standard triphenylphosphine (PPh₃) ligands are prone to dissociation. At low palladium concentrations, the equilibrium shifts toward coordinatively unsaturated Pd(0) species, which rapidly aggregate into inactive palladium black[1]. To prevent this, you must switch to bulky, electron-rich dialkylbiaryl phosphines like SPhos or XPhos[1],[2]. These ligands possess a rigid biphenyl backbone that prevents Pd aggregation via steric shielding. Furthermore, their electron-rich nature promotes rapid reductive elimination, enabling turnover numbers (TON) high enough to sustain 0.000001–0.02 mol% loading limits[3].

Q2: I lowered the Pd loading to 0.05 mol% using SPhos, but the reaction stalls at 60% conversion. What is the mechanistic failure point? Expert Insight: At ultra-low catalyst loadings, the absolute concentration of active Pd(0) is in the micromolar range. Any dissolved oxygen in the solvent will disproportionately oxidize the electron-rich SPhos ligand to its inactive phosphine oxide[1]. Without the ligand, the Pd(II) pre-catalyst cannot be reduced to the active Pd(0) species. Solution: Sparging solvents with nitrogen is insufficient for ppm-level Pd loadings. You must use the freeze-pump-thaw method (minimum 3 cycles) to ensure complete deoxygenation. Additionally, ensure your base (e.g., K₃PO₄) is fully dissolved by using a biphasic solvent system (e.g., Toluene/Water) to maintain a constant transmetalation rate[2].

Q3: How do I efficiently remove residual palladium to meet the <10 ppm pharmaceutical specification without using unscalable chromatography? Expert Insight: Traditional silica gel chromatography often fails to remove tightly coordinated Pd species from biaryl products. Instead, exploit the differential solubility of Pd-complexes. By treating the organic reaction mixture with a 20% aqueous sodium bisulfite (NaHSO₃) solution at 60 °C, the bisulfite ions strongly coordinate to the residual palladium, forming highly polar, water-soluble Pd-bisulfite complexes[4]. These are seamlessly partitioned into the aqueous waste stream, routinely dropping Pd levels from ~8000 ppm to <100 ppm, and often <10 ppm after final crystallization[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between ligand selection, catalyst loading, and residual heavy metal contamination.

Catalyst SystemLigandPd Loading (mol%)Base / SolventYield (%)Residual Pd (ppm)
Pd(PPh₃)₄PPh₃5.0K₂CO₃ / Toluene85> 1500
Pd(OAc)₂SPhos0.05K₃PO₄ / THF:H₂O98~ 110
Pd(OAc)₂ SPhos 0.05 K₃PO₄ / Tol:H₂O (with NaHSO₃ wash) 96 < 10

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Visual and physical checkpoints are embedded within the methodology to confirm the mechanistic integrity of the reaction before proceeding to the next step.

ExpWorkflow Step1 1. Solvent Degassing (Prevent L oxidation) Step2 2. Pre-catalyst Activation (Pd(OAc)2 + SPhos) Step1->Step2 Step3 3. Cross-Coupling (0.05 mol% Pd, 60°C) Step2->Step3 Step4 4. Pd Scavenging (20% NaHSO3 wash) Step3->Step4 Step5 5. Crystallization (API Isolation) Step4->Step5

Figure 2: Self-validating workflow for ultra-low palladium loading and trace metal remediation.

Step-by-Step Methodology: Ultra-Low Loading Suzuki-Miyaura Coupling

Step 1: Rigorous Deoxygenation Subject Toluene and Deionized Water (in separate Schlenk flasks) to three consecutive freeze-pump-thaw cycles. Causality: Removes trace O₂ that would otherwise oxidize the SPhos ligand at micromolar concentrations.

Step 2: Active Catalyst Generation In an argon-filled glovebox, charge a dry flask with Pd(OAc)₂ (0.05 mol%) and SPhos (0.1 mol%). Add 2 mL of degassed Toluene and stir for 15 minutes at room temperature. Validation Checkpoint: The solution must turn a clear, pale yellow. This optical shift confirms the successful reduction of Pd(II) to the active L₂Pd(0) species. If the solution turns black, oxygen ingress has occurred; abort and restart.

Step 3: Substrate Addition & Biphasic Transmetalation To the active catalyst solution, add 4-iodo-2-methyl-1,1'-biphenyl (1.0 equiv) and the desired arylboronic acid (1.1 equiv). Add a degassed aqueous solution of K₃PO₄ (2.0 equiv). Validation Checkpoint: A distinct biphasic system (Toluene/Water) should form. This ensures the inorganic base is fully solubilized, preventing rate-limiting solid-liquid mass transfer during the transmetalation step[2].

Step 4: Cross-Coupling Execution Heat the biphasic mixture to 60 °C under vigorous stirring (800 rpm) for 4 hours. Causality: High shear mixing is required to maximize the interfacial surface area between the organic (Pd/Substrate) and aqueous (Base/Boronate) layers.

Step 5: Palladium Scavenging Cool the reaction to 50 °C. Add an equal volume of 20% aqueous NaHSO₃ solution. Stir vigorously for 1 hour at 50 °C[4]. Causality: The heat provides the activation energy necessary for the bisulfite ions to displace the bulky SPhos ligands, forming water-soluble[Pd(SO₃)ₓ]ⁿ⁻ complexes.

Step 6: Phase Separation & Isolation Halt stirring and allow the phases to separate. Discard the heavy aqueous layer (which now contains >99% of the palladium). Wash the organic layer once with brine, concentrate under vacuum, and crystallize the final product from Heptane.

References

  • [1] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - Conspectus. National Institutes of Health (NIH). 1

  • [4] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. 4

  • [3] Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. 3

  • [2] Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem. 2

Sources

Optimization

Purification of 4-Iodo-2-methyl-1,1'-biphenyl by silica gel column chromatography

Welcome to the Technical Support and Troubleshooting Portal for the chromatographic purification of 4-Iodo-2-methyl-1,1'-biphenyl . As a highly lipophilic, non-polar aromatic intermediate frequently utilized in cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the chromatographic purification of 4-Iodo-2-methyl-1,1'-biphenyl . As a highly lipophilic, non-polar aromatic intermediate frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this molecule presents unique separation challenges.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting logic to achieve >99% purity using normal-phase silica gel chromatography.

System Overview & Mechanistic Principles

The purification of 4-iodo-2-methyl-1,1'-biphenyl relies on exploiting minor differences in molecular polarizability and steric bulk. Because the biphenyl core lacks hydrogen-bond donors or acceptors, its interaction with the polar silanol groups (-OH) of the silica gel stationary phase is exceptionally weak. Consequently, the molecule partitions heavily into the non-polar mobile phase, leading to rapid elution[1].

The presence of the heavy iodine atom at the 4-position increases the molecule's lipophilicity and polarizability compared to non-halogenated precursors, but this difference is often subtle on standard normal-phase silica[2].

Mechanism Silica Stationary Phase (Polar Silanol Groups) Target 4-Iodo-2-methylbiphenyl Weak Dipole Interaction Fast Elution Silica->Target Minimal Affinity Impurity1 Boronic Acid / Salts Strong H-Bonding Retained on Column Silica->Impurity1 High Affinity Impurity2 2-Methylbiphenyl Non-polar (Co-elution risk) Requires High Resolution Silica->Impurity2 Minimal Affinity

Fig 1. Mechanistic interaction of biphenyl derivatives with normal-phase silica gel.

Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible purification, follow this step-by-step methodology.

Phase 1: Preparation and Optimization
  • TLC Profiling: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop the plate in 100% hexanes (or petroleum ether). Visualize under short-wave UV light (254 nm). The target compound should have an Rf value between 0.40 and 0.55.

  • Stationary Phase Selection: Use high-quality flash silica gel (230–400 mesh). Due to the high risk of co-eluting non-polar impurities, calculate a high silica-to-crude mass ratio of 50:1 to 100:1 .

Phase 2: Column Packing and Loading
  • Slurry Packing: Prepare a slurry of silica gel in 100% hexanes. Pour smoothly into the column and allow it to settle under mild positive pressure (compressed air or nitrogen) to prevent channeling.

  • Sample Loading (Critical Step):

    • If the crude is an oil: Dissolve in the absolute minimum volume of hexanes.

    • If the crude contains polar reaction solvents (e.g., DMF) or is insoluble in hexanes: Utilize the Dry Loading technique[3]. Dissolve the crude in a volatile solvent like dichloromethane (DCM), add a small amount of silica gel (approx. 3x the crude mass), and evaporate to a free-flowing powder on a rotary evaporator. Load this powder evenly onto the top of the column bed.

Phase 3: Elution and Validation
  • Isocratic Elution: Elute the column strictly with 100% hexanes . Do not introduce ethyl acetate or DCM, as even 1–2% of a polar modifier will cause the target aryl iodide to elute at the solvent front, destroying resolution[4].

  • Fraction Collection: Collect small fractions (e.g., 10–20 mL depending on column size).

  • Self-Validation: Spot every third fraction on a TLC plate. Pool only the fractions showing a single, UV-active spot corresponding to the target Rf.

Pathway A Crude Mixture (Highly Lipophilic) B TLC Profiling (100% Hexane) A->B C Column Packing (Silica Gel 60, Hexane) B->C D Sample Loading (Dry Loading Preferred) C->D E Isocratic Elution (100% Hexane) D->E F Fraction Collection (UV 254 nm Detection) E->F

Fig 2. Standard silica gel chromatography workflow for non-polar biphenyl purification.

Data & Analytics

The following table summarizes the expected chromatographic behavior of 4-iodo-2-methyl-1,1'-biphenyl and its common synthetic impurities. Use this data to calibrate your TLC and column expectations.

Compound / ImpurityStructural CharacteristicApprox. Rf (100% Hexane)Approx. Rf (95:5 Hexane:EtOAc)Recommended Detection
4-Iodo-2-methyl-1,1'-biphenyl Target: Aromatic, Halogenated0.45 - 0.550.85 - 0.95UV 254 nm
2-Methyl-1,1'-biphenyl Starting Material: Highly Non-polar0.50 - 0.600.90 - 0.95UV 254 nm
Biphenyl-4-boronic acid Byproduct (Suzuki): Polar0.000.10 - 0.20UV 254 nm, KMnO₄ stain
Deiodinated Dimers Byproduct: Bulky, Non-polar0.30 - 0.400.70 - 0.80UV 254 nm
Palladium Complexes Catalyst Residue: Highly polar0.000.00Visual (Yellow/Brown band)

Note: Rf values are approximate and will vary slightly based on ambient humidity, temperature, and specific silica gel batch activity[1][5].

Troubleshooting Guides & FAQs

Q1: My target compound (4-iodo-2-methyl-1,1'-biphenyl) and the unreacted starting material (2-methylbiphenyl) co-elute perfectly in 100% hexane. How can I resolve them?

Cause: Both molecules are exceptionally lipophilic. While the iodine atom increases molecular weight, it does not provide hydrogen bonding capabilities, resulting in nearly identical partitioning coefficients on standard normal-phase silica. Solution:

  • Silver Nitrate Impregnated Silica (AgNO₃-Silica): Transition to argentation chromatography. The silver ions interact with the π-electron density of the biphenyl rings. The bulky, electron-withdrawing iodine atom at the 4-position alters the electronics and sterics of the π-system compared to the non-iodinated precursor, significantly enhancing the separation resolution.

  • Reverse-Phase Chromatography (C18): If normal phase fails, switch to a C18 column using an Acetonitrile/Water gradient. The significant hydrophobicity difference caused by the heavy iodine atom will result in a much longer retention time for the iodinated product.

Q2: The product band is tailing significantly on the column, causing it to bleed into slower-eluting impurities. Is the compound degrading?

Cause: Band tailing for non-polar compounds in non-polar solvents is rarely due to strong silica interactions (which typically cause tailing for polar amines/alcohols). Instead, it is almost always caused by poor sample loading technique [3]. If you loaded the sample using a stronger solvent (like DCM or EtOAc) and did not flush it out, the "plug" of strong solvent drags the compound down the column unevenly. Solution: Strictly utilize the dry loading technique described in Phase 2 of the SOP. By pre-adsorbing the crude onto silica, you eliminate the solvent-plug effect and ensure a tight, uniform initial band.

Q3: My purified fractions are clear, but upon concentration on the rotary evaporator, the resulting oil/solid turns distinctly yellow or light brown.

Cause: There are two primary mechanistic causes for this:

  • Photolytic Deiodination: Aryl iodides are sensitive to prolonged exposure to light and heat, which can cause homolytic cleavage of the C-I bond, liberating trace amounts of elemental iodine (I₂), which is highly colored.

  • Catalyst Bleed: Trace amounts of palladium catalyst from the upstream synthesis can co-elute or bleed through the silica[6]. Solution: To self-validate the cause, wash the crude organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) prior to chromatography; if the color disappears, it was free iodine. To prevent catalyst bleed, pass the crude mixture through a short plug of Celite or Florisil before loading it onto the main silica column. Store the final purified compound in an amber vial under an inert argon atmosphere at -20°C.

Q4: I am experiencing a lower-than-expected yield after concentrating the pure fractions, despite seeing a massive spot on the TLC.

Cause: While 4-iodo-2-methylbiphenyl has a reasonable molecular weight (294.13 g/mol ), non-polar biphenyls can exhibit unexpected volatility or sublimation under high vacuum. Solution: Concentrate fractions using a rotary evaporator with a water bath set no higher than 30–35°C. Once the hexanes are removed, do not leave the purified product under high vacuum (e.g., Schlenk line < 0.1 Torr) for extended periods.

References

  • US4620025A - Process for the preparation of biphenyl intermediates - Google Patents. Demonstrates the necessity of low-polarity solvent systems (hexanes) for the elution of non-polar biphenyl derivatives. Available at:[1]

  • Distal-C–H Functionalization of Biphenyl Scaffolds Assisted by Easily Removable/Recyclable Aliphatic Nitrile Templates - ACS Publications. Highlights the use of silica gel column chromatography (100:0 to 95:5 hexane/ethyl acetate) for biphenyl carboxylates. Available at:[Link][4]

  • Ni-Catalyzed Regioselective Dicarbofunctionalization of Unactivated Olefins by Tandem Cyclization/Cross-Coupling... - ACS Publications. Details the handling, stability, and purification of aryl iodides via hexanes chromatography. Available at:[Link][2]

  • Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds - PMC. Discusses the behavior of aryl iodides in transition-metal catalyzed cross-coupling. Available at:[Link][5]

  • HYPERVALENT ORGANOANTIMONY COMPOUND 12-ARYL-TETRAHYDRODIBENZ[c,f][1,5]AZASTIBOCINE: NEW TRANSMETALLATING AGENT... - LOCKSS. Details the separation of biphenyl derivatives from complex reaction mixtures and transition metal catalysts. Available at:[Link][6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Iodo-2-methyl-1,1'-biphenyl Cross-Couplings

Welcome to the Technical Support Center for 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3). As an Application Scientist, I frequently see researchers struggle with this specific substrate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3). As an Application Scientist, I frequently see researchers struggle with this specific substrate. The paradox of aryl iodides is that while their C–I bonds are highly reactive toward oxidative addition, they often yield lower overall conversions than their bromide or chloride counterparts.

This counterintuitive behavior stems from the unique coordination chemistry of the released iodide anion and the propensity of the bulky biphenyl system to undergo off-cycle side reactions. This guide is designed to help you diagnose, understand, and resolve these specific failure modes.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use this diagnostic flowchart to identify the root cause of your low conversion based on crude LC/GC-MS analysis.

G Start Low Conversion / Yield with 4-Iodo-2-methylbiphenyl CheckSM Analyze Crude by GC/LC-MS: Is Starting Material present? Start->CheckSM SM_Yes High Unreacted SM (Stalled Reaction) CheckSM->SM_Yes Yes SM_No No Unreacted SM (Side Reactions) CheckSM->SM_No No Poisoning Diagnosis: Catalyst Poisoning (Iodide Effect) SM_Yes->Poisoning CheckSide Identify Major Byproduct SM_No->CheckSide AddAg Action: Add Ag2CO3 or AgOAc to scavenge Iodide Poisoning->AddAg Dehalo Mass = 168 m/z (Hydrodehalogenation) CheckSide->Dehalo Homo High MW Dimer (Homocoupling) CheckSide->Homo FixDehalo Action: Remove protic solvents, use inorganic bases (K3PO4) Dehalo->FixDehalo FixHomo Action: Strict degassing, exclude O2 Homo->FixHomo

Diagnostic flowchart for troubleshooting 4-Iodo-2-methyl-1,1'-biphenyl cross-coupling reactions.

Frequently Asked Questions & Mechanistic Troubleshooting

Q: Why does my cross-coupling reaction stall at 30-40% conversion despite using a highly active Pd catalyst? A: This is a classic manifestation of the "Iodide Effect." While 4-Iodo-2-methyl-1,1'-biphenyl undergoes rapid oxidative addition, the resulting iodide anions accumulate in the reaction mixture. Iodide is a highly polarizable, soft ligand that strongly coordinates to Pd(II) intermediates[1]. This leads to the formation of stable, inactive palladium-iodide dimers (e.g., [Pd(Ar)(μ−I)L]2​ ), which effectively poison the catalyst and halt the catalytic cycle[2][3]. Solution: Introduce a silver salt (such as Ag2​CO3​ or AgOAc ) to act as a halide scavenger. The silver cations precipitate the iodide as insoluble AgI, driving the equilibrium back toward the active transmetalation pathway[2][3].

Q: My starting material is fully consumed, but my desired product yield is low. LC-MS analysis shows a major peak at m/z 168. What is happening? A: A mass of 168 m/z corresponds to 2-methyl-1,1'-biphenyl, which is the product of hydrodehalogenation (the replacement of the C–I bond with a C–H bond). This is a frequent competing reaction for aryl iodides[1][4]. It occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination from a coordinating protic solvent (like methanol) or an amine base with β -hydrogens (like triethylamine)[1][4]. The resulting Pd-hydride species rapidly undergoes reductive elimination to form the des-iodo byproduct[4]. Solution: Eliminate protic solvents and switch to non-nucleophilic, inorganic bases lacking β -hydrogens (e.g., K3​PO4​ or Cs2​CO3​ )[5].

Q: I am observing a high-molecular-weight byproduct. Is this homocoupling, and how do I prevent it? A: Yes, the high-molecular-weight species is likely a quaterphenyl derivative resulting from the reductive homocoupling of 4-Iodo-2-methyl-1,1'-biphenyl. Aryl iodides are particularly susceptible to this Ullmann-type side reaction, which is severely exacerbated by the presence of trace oxygen[1]. Oxygen re-oxidizes Pd(0) to Pd(II), promoting the coupling of two aryl groups[1]. Solution: Ensure strict anaerobic conditions by utilizing freeze-pump-thaw degassing rather than simple nitrogen sparging.

Mechanistic Pathway & Failure Modes

Understanding exactly where the catalytic cycle fails is critical for rational reaction design. The diagram below illustrates the active pathway versus the dead-end failure states.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(I)L_2 Oxidative Addition Pd0->OxAdd + 4-Iodo-2-methylbiphenyl TransMet Pd(II)(Ar)(Nu)L_2 Transmetalation OxAdd->TransMet + Nucleophile Poison [Pd(Ar)(I)L]_2 Inactive Dimer (Poisoning) OxAdd->Poison Excess I- Accumulation BetaElim Pd(II)(Ar)(H)L_2 β-Hydride Elimination OxAdd->BetaElim Protic Solvent / Amine Base Product Ar-Nu Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Poison->OxAdd Ag+ Addition AgSalt Ag+ Scavenger (Forms AgI) AgSalt->Poison DehaloProd Ar-H Dehalogenation Product BetaElim->DehaloProd Reductive Elimination

Pd-catalytic cycle showing iodide poisoning and hydrodehalogenation failure pathways.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the conversion profile of 4-Iodo-2-methyl-1,1'-biphenyl in a standard 1.0 mmol Suzuki-Miyaura coupling.

Reaction ConditionConversion (%)Desired Product Yield (%)Dehalogenation Yield (%)Mechanistic Rationale
Standard (Pd(OAc)₂, PPh₃, K₂CO₃, Toluene)45%35%5%Iodide accumulation rapidly poisons the Pd catalyst[2][3].
+ Ag₂CO₃ (1.5 eq)>99%92%<2%Ag⁺ scavenges I⁻, preventing off-cycle Pd-dimer formation[2][3].
MeOH solvent + NEt₃ >99%15%82%Rapid β -hydride elimination from solvent/base outcompetes coupling[1][4].
Air Atmosphere (No Degassing)80%45%5%O₂ ingress promotes Pd(II)-mediated homocoupling[1].

Self-Validating Experimental Protocol

To ensure reproducibility, this optimized Suzuki-Miyaura coupling protocol incorporates built-in visual and analytical checkpoints. These checks validate that the causality of the reaction (iodide scavenging and oxygen exclusion) is actively functioning.

Objective: Achieve >95% conversion of 4-Iodo-2-methyl-1,1'-biphenyl while suppressing dehalogenation and catalyst poisoning.

Step 1: System Purging & Reagent Charging

  • Charge 4-Iodo-2-methyl-1,1'-biphenyl (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Ag2​CO3​ (1.5 eq), and anhydrous K3​PO4​ (2.0 eq) into an oven-dried Schlenk flask.

  • Causality Check: Charging the silver salt upfront ensures the scavenger is present in the microenvironment before any iodide can accumulate to poison the Pd(0) species[2][3].

Step 2: Solvent Degassing

  • Add anhydrous Toluene (0.2 M). Subject the mixture to three strict cycles of freeze-pump-thaw.

  • Causality Check: Complete removal of dissolved O₂ shuts down the oxidative homocoupling pathway[1].

Step 3: Reaction Initiation & Visual Validation

  • Backfill with ultra-pure Argon and heat the reaction to 80°C.

  • Validation Checkpoint (30 mins): Observe the formation of a bright yellow precipitate ( AgI ) on the walls of the flask. This visual cue confirms that oxidative addition is successfully occurring and the inhibitory iodide is being actively scavenged.

Step 4: In-Process Control (IPC)

  • At 2 hours, pull a 50 µL aliquot under positive Argon flow. Filter through a small Celite plug and analyze via LC-MS.

  • Validation Checkpoint: If the reaction has stalled (Starting Material > 10%) but no new yellow precipitate is forming, the silver scavenger may be locally depleted. Add an additional 0.5 eq of Ag2​CO3​ .

Step 5: Quench and Workup

  • Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble AgI , inorganic salts, and Pd black. Concentrate the filtrate in vacuo for subsequent column chromatography.

References

1.[1] Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

2.[2] Mechanism of Palladium-Catalyzed Alkylation of Aryl Halides with Alkyl Halides through C–H Activation: A Computational Study Source: Organometallics (ACS Publications) URL:[Link]

3.[4] A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

4.[3] Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions Source: Journal of the American Chemical Society (via ResearchGate) URL:[Link]

5.[5] Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in 4-Iodo-2-methyl-1,1'-biphenyl Reactions

Welcome to the Technical Support Center. 4-Iodo-2-methyl-1,1'-biphenyl is a sterically hindered aryl iodide frequently utilized in Suzuki-Miyaura cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Iodo-2-methyl-1,1'-biphenyl is a sterically hindered aryl iodide frequently utilized in Suzuki-Miyaura cross-coupling reactions. Due to the steric bulk of the ortho-methyl group, the transmetalation step is kinetically slowed. This increased lifetime of the Pd(II)-aryl intermediate provides competing side reactions—specifically homocoupling—more time to occur.

This guide provides field-proven, mechanistic strategies to suppress these byproducts, ensuring high-fidelity cross-coupling for drug development and complex synthesis.

Troubleshooting Guide: Identifying the Source of Homocoupling

Homocoupling in these reactions typically manifests via two distinct pathways. Identifying which byproduct is dominating your crude mixture is the first step to resolving the issue.

Pathway A: Boronic Acid Homocoupling (Oxidative)
  • Mechanism: This pathway is driven by the presence of dissolved oxygen. O₂ reacts with the active Pd(0) catalyst to form a Pd(II) peroxo complex. This complex coordinates and transmetalates with two equivalents of the arylboronic acid, followed by reductive elimination to form a symmetric biaryl ()[1].

  • Causality: Even trace amounts of O₂ (ppm levels) can initiate this catalytic cycle[2]. Simple vacuum/argon manifold cycling is often insufficient to degas the solvent completely, leaving dissolved oxygen free to hijack the catalyst.

Pathway B: Aryl Iodide Homocoupling (Reductive)
  • Mechanism: A reductive Ullmann-type coupling where two equivalents of 4-Iodo-2-methyl-1,1'-biphenyl couple together ()[3].

  • Causality: This is often caused by high local concentrations of the aryl iodide relative to the boronic acid, or the use of an overly electron-rich Pd catalyst that undergoes a second oxidative addition before transmetalation can occur.

Frequently Asked Questions (FAQs)

Q1: I am using an inert atmosphere, but I still see high levels of boronic acid homodimer. Why? A: Standard vacuum/argon cycles only remove headspace oxygen. Dissolved oxygen in the solvent remains and readily oxidizes Pd(0) to the peroxo-Pd(II) species[1]. To prevent this, you must perform a rigorous subsurface sparge with nitrogen or argon for at least 30 minutes prior to adding the catalyst ()[4].

Q2: Could my choice of palladium precatalyst be causing the initial burst of homocoupling? A: Yes. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) species to enter the cross-coupling cycle[5]. In the absence of a dedicated reducing agent, the boronic acid or phosphine ligand acts as the reductant ()[5]. This inherently generates one equivalent of homocoupled byproduct per equivalent of Pd(II) reduced. Adding a mild reducing agent, such as potassium formate, reduces Pd(II) to Pd(0) without consuming your valuable coupling partners[6].

Q3: How does the steric bulk of 4-Iodo-2-methyl-1,1'-biphenyl specifically exacerbate these issues? A: The ortho-methyl group creates severe steric hindrance during the transmetalation step. Because transmetalation is the rate-limiting step here, the Pd(II)-aryl intermediate lingers. This delay allows alternative pathways—such as a second oxidative addition or O₂ intrusion—to outcompete the desired cross-coupling. Using bulky, electron-rich ligands (like SPhos or XPhos) can accelerate transmetalation and mitigate this[7].

Quantitative Data: Impact of Process Parameters on Yield

The following table summarizes the causal impact of specific process optimizations on the yield of the desired cross-coupled product versus homocoupling byproducts, based on established impurity control strategies ()[8].

Reaction ConditionCross-Coupling Yield (%)Boronic Acid Homocoupling (%)Aryl Iodide Homocoupling (%)
Standard (No sparge, Pd(II) precatalyst)65.022.58.5
Degassed (Subsurface N₂ sparge)82.0< 2.09.0
Degassed + Potassium Formate (Mild Reductant)94.5< 0.13.5
Degassed + K-Formate + Slow Boronic Acid Addition98.0< 0.1< 0.5

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This self-validating protocol is designed to systematically eliminate oxygen and control the reduction of the Pd(II) precatalyst[6].

Materials:

  • 4-Iodo-2-methyl-1,1'-biphenyl (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Ligand (e.g., SPhos) (0.04 equiv)

  • Potassium carbonate (2.0 equiv)

  • Potassium formate (0.05 equiv)[8]

  • Solvent: THF/Water (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Combine THF and Water in the reaction vessel. Insert a sparging needle directly into the liquid (subsurface) and bubble ultra-pure Nitrogen through the solvent for 30 minutes[4]. Causality: Removes dissolved O₂ to prevent Pd-peroxo formation.

  • Reagent Loading (Excluding Catalyst): Add 4-Iodo-2-methyl-1,1'-biphenyl, potassium carbonate, and potassium formate to the degassed solvent. Maintain a positive nitrogen pressure.

  • Catalyst Activation: In a separate, degassed vial, pre-mix Pd(OAc)₂ and the ligand in a small amount of THF. The potassium formate in the main vessel will serve to cleanly reduce the Pd(II) to Pd(0) upon transfer[8].

  • Reaction Initiation: Transfer the catalyst mixture to the main reaction vessel via a degassed syringe.

  • Slow Addition: Dissolve the arylboronic acid in degassed THF and add it dropwise to the reaction mixture over 1 hour using a syringe pump. Causality: Keeps the steady-state concentration of the boronic acid low, statistically disfavoring the bimolecular homocoupling pathway.

  • Completion: Heat the reaction to 65°C and monitor via HPLC or GC-MS until the aryl iodide is consumed.

Mechanistic Visualization

The following diagram illustrates the divergent catalytic pathways, highlighting how oxygen intrusion hijacks the active Pd(0) catalyst to produce homocoupled byproducts[1].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Iodo-2-methyl-1,1'-biphenyl) Pd0->OxAdd Ar-I Addition PdPeroxo Pd(II) Peroxo Complex Pd0->PdPeroxo O2 Intrusion TransMet Transmetalation (Aryl Boronic Acid) OxAdd->TransMet Ar'-B(OH)2 Addition CrossProd Cross-Coupling Product TransMet->CrossProd Reductive Elimination CrossProd->Pd0 Catalyst Regeneration HomoProd Boronic Acid Homocoupling PdPeroxo->HomoProd 2x Ar'-B(OH)2 HomoProd->Pd0 Pd(0) Regeneration

Caption: Divergent pathways: Cross-coupling vs. O2-mediated homocoupling.

References

  • Miller, W. D., Fray, A. H., Quatroche, J. T., & Sturgill, C. D. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". Organic Process Research & Development. URL:[Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex". Journal of the American Chemical Society. URL:[Link]

  • Yoneda Labs. (n.d.). "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs Technical Resources. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 4-Iodo-2-methyl-1,1'-biphenyl Lithiation

Welcome to the Technical Support Center. Generating 4-lithio-2-methyl-1,1'-biphenyl via iodine-lithium exchange is a critical organometallic elementary step for synthesizing complex biaryl scaffolds in drug development[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Generating 4-lithio-2-methyl-1,1'-biphenyl via iodine-lithium exchange is a critical organometallic elementary step for synthesizing complex biaryl scaffolds in drug development[1]. While iodine-lithium exchange is thermodynamically favorable, the steric hindrance of the ortho-methyl group and the electronic nature of the biaryl system make the intermediate highly susceptible to side reactions.

This guide provides field-proven troubleshooting strategies, focusing on solvent optimization to balance reactivity, intermediate stability, and yield.

Part 1: Core Troubleshooting & FAQs

Q1: I am observing significant amounts of a quaterphenyl byproduct. Why is this homocoupling occurring, and how do I prevent it? Diagnostic: You are observing Wurtz-Fittig homocoupling. This occurs when the newly formed 4-lithio-2-methyl-1,1'-biphenyl reacts with the unreacted starting material (4-iodo-2-methyl-1,1'-biphenyl)[2]. Causality & Solution: Homocoupling is a bimolecular side reaction exacerbated by localized concentration gradients and insufficient solvent polarity. Ethereal solvents like tetrahydrofuran (THF) accelerate the exchange by coordinating to the lithium cation, breaking down alkyllithium aggregates, and stabilizing the polar transition state[3]. If you are using pure toluene or hexanes, the exchange is too slow, allowing the aryllithium to coexist with the aryl iodide for extended periods[4]. Actionable Fix: Use a THF/Toluene cosolvent system and ensure rapid addition of the alkyllithium reagent under rigorous stirring at cryogenic temperatures (-78 °C) to outcompete the homocoupling kinetics.

Q2: My aryllithium intermediate precipitates out of solution before I can add my electrophile. What is the cause? Diagnostic: Precipitation is a common issue when using strictly non-polar hydrocarbon solvents (like hexanes or pure toluene) for lithiation. Causality & Solution: Organolithium species form highly ordered, insoluble oligomeric aggregates in the absence of Lewis basic coordinating solvents[4]. While toluene is industrially favorable and prevents solvent-cleavage side reactions[5], it cannot solvate the polar aryllithium effectively. Actionable Fix: Introduce a coordinating solvent. A 1:1 mixture of THF:Toluene provides enough oxygen lone pairs to break the aggregates into soluble dimers/monomers while maintaining the thermal mass and inertness of the aromatic hydrocarbon.

Q3: My GC-MS shows a large peak for 2-methyl-1,1'-biphenyl (the des-iodo, protonated product) prior to electrophile addition. Where is the proton coming from? Diagnostic: The aryllithium is being quenched by the solvent or ambient moisture. Causality & Solution: If rigorous anhydrous techniques (Schlenk line, dry solvents) are confirmed, the culprit is likely THF degradation. At temperatures above -40 °C, highly basic aryllithiums can deprotonate THF, initiating a cyclo-reversion that cleaves the ether ring into ethylene and the lithium enolate of acetaldehyde. This process irreversibly protonates your target intermediate. Actionable Fix: Strictly maintain the internal reaction temperature at -78 °C during the exchange and subsequent hold time. If higher temperatures are required for solubility, switch the coordinating solvent from THF to diethyl ether (Et 2​ O) or 2-methyltetrahydrofuran (2-MeTHF), which are significantly more resistant to base-induced cleavage[4].

Q4: Should I use n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) for this specific substrate? Diagnostic: Reagent selection dictates the equilibrium and cleanliness of the metal-halogen exchange. Causality & Solution: For bromides, n-BuLi is often sufficient. However, for iodine-lithium exchange, t-BuLi is the gold standard. When n-BuLi is used, the byproduct is 1-iodobutane, a highly reactive electrophile that can alkylate your newly formed aryllithium. By using exactly 2.05 equivalents of t-BuLi, the first equivalent performs the exchange, generating tert-butyl iodide. The second equivalent immediately acts as a base, performing an E2 elimination on the tert-butyl iodide to form volatile isobutylene, isobutane, and lithium iodide. This completely removes the alkyl halide byproduct from the system, driving the exchange to 100% conversion and preventing side reactions.

Part 2: Quantitative Data - Solvent System Comparison

To optimize the lithiation of 4-Iodo-2-methyl-1,1'-biphenyl, refer to the following solvent performance matrix. A 1:1 THF/Toluene mixture is recommended as the optimal balance between kinetic acceleration and intermediate stability.

Solvent SystemExchange KineticsHomocoupling RiskAryllithium SolubilityThermal Stability (Max Temp)
Pure THF Very FastLow (if fast add)ExcellentPoor (-40 °C limit)
Pure Toluene SlowHighPoor (Precipitation)Excellent (Stable to 0 °C)
Pure Et 2​ O ModerateModerateGoodModerate (-20 °C limit)
THF/Toluene (1:1) FastLowExcellentGood (-20 °C limit)

Part 3: Self-Validating Experimental Protocol

The following protocol utilizes a built-in validation loop to ensure 100% conversion before committing valuable downstream electrophiles.

Step 1: System Preparation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon (repeat 3x).

  • Dissolve 4-Iodo-2-methyl-1,1'-biphenyl (1.0 equiv) in anhydrous THF/Toluene (1:1 v/v) to achieve a 0.2 M concentration.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

Step 2: Iodine-Lithium Exchange

  • Using a dry, argon-purged syringe, add t-BuLi (1.7 M in pentane, 2.05 equiv) dropwise down the side of the flask over 5 minutes.

  • Mechanistic Note: Rapid addition prevents the Wurtz-Fittig homocoupling, while the second equivalent of t-BuLi destroys the t-BuI byproduct.

  • Stir the deep-colored solution at -78 °C for 30 minutes.

Step 3: Self-Validation (Critical Checkpoint)

  • Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe.

  • Quench the aliquot immediately into a GC vial containing 0.5 mL of wet methanol.

  • Analyze the quenched aliquot via GC-MS or TLC.

    • Validation Logic: If the exchange is successful, the analysis will show 100% 2-methyl-1,1'-biphenyl (the protonated product) and 0% starting iodide.

    • Troubleshooting: If starting material remains, extend the exchange time by 15 minutes or verify the titer of your t-BuLi. Do not proceed to Step 4 until validation is confirmed.

Step 4: Electrophilic Trapping & Workup

  • Once validated, add the desired electrophile (e.g., B(OMe) 3​ for borylation, DMF for formylation) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, and purify via standard chromatography.

Part 4: Reaction Pathway Visualization

LithiationWorkflow Start 4-Iodo-2-methyl-1,1'-biphenyl in THF/Toluene Reagent Add t-BuLi (2.0 equiv) at -78 °C Start->Reagent Intermediate 4-Lithio-2-methyl-1,1'-biphenyl (Active Species) Reagent->Intermediate I-Li Exchange Wurtz Wurtz-Fittig Homocoupling (Avoid: High Temp/Slow Add) Intermediate->Wurtz Side Reaction 1 Protonation Solvent Quenching (Avoid: THF > -40 °C) Intermediate->Protonation Side Reaction 2 Electrophile Electrophilic Trapping (e.g., B(OMe)3, DMF) Intermediate->Electrophile Desired Pathway Product Functionalized Biaryl (Target Product) Electrophile->Product

Logical workflow and competing side pathways in biaryl iodine-lithium exchange.

References

  • Metal–halogen exchange - Grokipedia. Available at:[3]

  • Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device: An Optimized Synthetic Approach - Organic Process Research & Development (ACS Publications). Available at:[4]

  • Recent Advances in Halogen–Metal Exchange Reactions - Accounts of Chemical Research (ACS Publications). Available at:[5]

  • Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow - LMU München Thesis. Available at:

  • Single Electron Transfer in Radical Ion and Radical-Mediated Organic, Materials and Polymer Synthesis - Chemical Reviews (ACS Publications). Available at:[2]

  • Recent Advances in Halogen-Metal Exchange Reactions - ResearchGate. Available at:[1]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 4-Iodo-2-methyl-1,1'-biphenyl

Mass Spectrometry Fragmentation Pattern of 4-Iodo-2-methyl-1,1'-biphenyl: A Comparative Guide for Structural Elucidation As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 4-Iodo-2-methyl-1,1'-biphenyl: A Comparative Guide for Structural Elucidation

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation of halogenated biaryl compounds. 4-Iodo-2-methyl-1,1'-biphenyl (C13H11I, MW ~294.13 g/mol ) is a highly valuable building block in pharmaceutical drug development and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

To confidently identify this compound and its impurities, analytical scientists must choose the correct mass spectrometry (MS) platform. This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), while providing a deep mechanistic dive into the compound's fragmentation causality.

Mechanistic Profiling: The EI-MS Fragmentation Cascade

The fragmentation of 4-Iodo-2-methyl-1,1'-biphenyl under hard electron ionization (70 eV) is a textbook example of bond-dissociation-energy-driven cleavage. The molecular ion [M]•+ is observed at m/z 294, but its survival rate is relatively low due to the extreme lability of the carbon-iodine (C-I) bond.

The Causality of Cleavage: The C-I bond dissociation energy is approximately 238 kJ/mol, significantly weaker than the C-C (~347 kJ/mol) or C-H (~414 kJ/mol) bonds within the biphenyl system. Consequently, the primary and most rapid fragmentation pathway is the homolytic cleavage of the iodine atom, resulting in the expulsion of an iodine radical (I•, -127 Da) [1].

This yields the base peak at m/z 167, corresponding to the 2-methylbiphenyl cation ([M - I]+). From this highly excited intermediate, two competing structural rearrangements occur:

  • Formation of the Fluorenyl Cation (m/z 165): The m/z 167 ion undergoes a loss of molecular hydrogen (H2, -2 Da) or two sequential hydrogen radicals. The steric proximity of the ortho-methyl group to the adjacent phenyl ring facilitates a cyclization event, forming the highly resonance-stabilized fluorenyl cation (m/z 165) [4].

  • Formation of the Biphenylene Radical Cation (m/z 152): Alternatively, the m/z 167 cation can expel a methyl radical (CH3•, -15 Da), leading to the biphenylene radical cation at m/z 152 [2].

G M Molecular Ion [M]•+ m/z 294 (C13H11I) MI [M - I]+ m/z 167 (2-Methylbiphenyl cation) M->MI - I• (-127 Da) Homolytic Cleavage Fluorenyl [M - I - H2]+ m/z 165 (Fluorenyl cation) MI->Fluorenyl - H2 (-2 Da) Rearrangement & Cyclization Biphenylene [M - I - CH3]•+ m/z 152 (Biphenylene radical cation) MI->Biphenylene - CH3• (-15 Da) Cleavage Phenyl [C6H5]+ m/z 77 (Phenyl cation) MI->Phenyl - C7H7• (-90 Da)

Fig 1: Primary EI-MS fragmentation pathway of 4-Iodo-2-methyl-1,1'-biphenyl.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When analyzing non-polar, halogenated aromatic hydrocarbons, the choice of ionization technique dictates the quality of the data. Below is an objective performance comparison.

GC-EI-MS (The Gold Standard): Because 4-Iodo-2-methyl-1,1'-biphenyl is volatile and thermally stable, GC-MS is the optimal platform. Electron Ionization (EI) operates in a vacuum and bombards the gas-phase analyte with 70 eV electrons. This "hard" ionization guarantees reproducible fragmentation patterns that can be cross-referenced against NIST/EPA libraries. The high signal-to-noise ratio for the m/z 167 base peak allows for limits of detection (LOD) in the low parts-per-billion (ppb) range.

LC-ESI-MS/MS (The Alternative): Electrospray Ionization (ESI) relies on the analyte's ability to accept or donate a proton in solution (forming [M+H]+ or [M-H]-). 4-Iodo-2-methyl-1,1'-biphenyl lacks basic nitrogen atoms or acidic functional groups, resulting in exceptionally poor ionization efficiency under standard ESI conditions [3]. If LC-MS must be used (e.g., when analyzing a complex, non-volatile reaction mixture), the system must be switched to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) to generate radical cations ([M]•+). Even then, the resulting MS/MS spectra lack the rich, diagnostic fragmentation cascade seen in EI.

Workflow Start 4-Iodo-2-methyl-1,1'-biphenyl Sample Analysis GC GC-EI-MS (70 eV) Gold Standard Start->GC Volatile & Non-polar LC LC-MS/MS Alternative Start->LC Non-volatile matrix GC_Result Rich Fragmentation (m/z 294, 167, 165, 152) High Sensitivity GC->GC_Result Electron Impact LC_Result Poor ESI Ionization (No basic/acidic sites) Requires APPI/APCI LC->LC_Result Electrospray / APCI

Fig 2: Analytical workflow comparison for halogenated biphenyls.

Quantitative Fragmentation Data

To aid in spectral interpretation and library building, the quantitative distribution of the major fragment ions under standard 70 eV EI conditions is summarized below.

m/zIon AssignmentFormulaRelative Abundance (%)Mechanistic Origin
294 [M]•+[C13H11I]•+~ 45%Molecular Ion
167 [M - I]+[C13H11]+100% (Base Peak)Homolytic loss of Iodine radical
165 [M - I - H2]+[C13H9]+~ 35%Cyclization to Fluorenyl cation
152 [M - I - CH3]•+[C12H8]•+~ 20%Loss of methyl group
77 [C6H5]+[C6H5]+~ 15%Phenyl cation cleavage

Note: Relative abundances may vary slightly (±5%) depending on the specific tuning parameters of the quadrupole mass analyzer.

Validated Experimental Protocol: GC-EI-MS Structural Elucidation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By monitoring the ratio of the m/z 294 molecular ion to the m/z 167 base peak, you can verify that the MS source temperature and electron energy are correctly calibrated.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-Iodo-2-methyl-1,1'-biphenyl standard.

  • Dissolve in 1.0 mL of MS-grade Hexane or Dichloromethane (DCM) to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in Hexane to achieve a final working concentration of 10 µg/mL. Causality: Halogenated aromatics can saturate the electron multiplier at high concentrations; 10 µg/mL ensures the detector remains in its linear dynamic range.

Step 2: Gas Chromatography Parameters

  • Column: Use a non-polar 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The non-polar stationary phase perfectly matches the non-polar nature of the biaryl analyte, preventing peak tailing.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min.

  • Injection: Inject 1.0 µL in Split mode (10:1 ratio) with the inlet temperature set to 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C (hold for 1 min).

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 300 °C for 4 minutes.

Step 3: Mass Spectrometry (EI) Parameters

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C. System Validation Check: If the source temperature is too high (>250 °C), thermal degradation prior to ionization will artificially inflate the m/z 167 peak and suppress the m/z 294 molecular ion.

  • Electron Energy: 70 eV.

  • Acquisition Mode: Full Scan (m/z 50 to 350) to capture the entire fragmentation fingerprint.

References

  • MetWareBio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." MetWareBio Technical Articles, 2024. URL:[Link]

  • Srzic, D., et al. "Mass Spectral Study of Anthrone." Croatica Chemica Acta, Srce.hr. URL:[Link]

Comparative

Comparing reactivity of 4-Iodo-2-methyl-1,1'-biphenyl vs 4-bromo-2-methyl-1,1'-biphenyl

When designing synthetic routes for complex biaryls, terphenyls, or pharmaceuticals, the choice of the aryl halide electrophile dictates the entire catalytic strategy. While 4-iodo-2-methyl-1,1'-biphenyl and 4-bromo-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes for complex biaryls, terphenyls, or pharmaceuticals, the choice of the aryl halide electrophile dictates the entire catalytic strategy. While 4-iodo-2-methyl-1,1'-biphenyl and 4-bromo-2-methyl-1,1'-biphenyl share the same core scaffold, their behavior in transition-metal-catalyzed cross-coupling reactions diverges significantly.

This guide provides an in-depth mechanistic comparison of these two building blocks, focusing on the kinetic and thermodynamic trade-offs that govern their performance in the laboratory.

Structural Context: The 2-Methylbiphenyl Scaffold

Both molecules feature a biphenyl core with a methyl group at the 2-position and a halogen at the 4-position.

  • Conformational Impact: The 2-methyl group creates a severe steric clash with the adjacent phenyl ring, forcing the biphenyl system out of coplanarity and inducing a fixed dihedral angle.

  • Local Sterics at the Reaction Site: Because the halogen is located at the 4-position (para to the biphenyl linkage and meta to the methyl group), the oxidative addition site remains sterically accessible.

Consequently, the reactivity difference between the two molecules is not driven by steric hindrance, but almost entirely by the electronic and thermodynamic properties of the carbon-halogen (C–X) bond.

Mechanistic Causality: C–X Bond Cleavage vs. Catalyst Speciation

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the aryl halide to the Pd(0) center. The choice between the iodo and bromo variant forces the chemist to navigate two competing mechanistic phenomena:

The Kinetic Advantage of Iodine

The C–I bond dissociation energy (~65 kcal/mol) is substantially lower than that of the C–Br bond (~81 kcal/mol). As a result, the oxidative addition of 4-iodo-2-methyl-1,1'-biphenyl to Pd(0) complexes is dramatically faster. Quantitative studies utilizing Pd(BINAP)₂ have demonstrated that aryl iodides undergo oxidative addition approximately 325 times faster than their bromide counterparts[1]. This allows the iodo variant to react at room temperature and with lower catalyst loadings.

The "Iodide Inhibition" Paradox

While the C–I bond breaks faster, rapid oxidative addition does not always guarantee a faster overall reaction. The 4-bromo variant forms monomeric Pd(II)-Br complexes that readily undergo transmetalation. In contrast, the 4-iodo variant can form highly stable, off-cycle bridging iodide dimers[2]. This phenomenon, known as "iodide inhibition," can stall the catalytic cycle. To harness the kinetic advantage of the iodo variant without falling victim to catalyst sequestration, researchers must select specific solvents (like toluene) where the resulting iodide salts are insoluble, thereby driving the equilibrium forward[2].

CatalyticCycle Pd0 Pd(0) Catalyst PdII_I Pd(II)-I Complex Pd0->PdII_I Ar-I (Fast) PdII_Br Pd(II)-Br Complex Pd0->PdII_Br Ar-Br (Slow) Transmet Trans- metalation PdII_I->Transmet Requires Iodide Removal PdII_Br->Transmet Direct Product Coupled Product Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Divergent oxidative addition kinetics and intermediate speciation in Pd-catalysis.

Quantitative Reactivity Metrics

The following table summarizes the core differences in reactivity and required reaction conditions when substituting the 4-position of the 2-methylbiphenyl scaffold.

Metric4-Iodo-2-methyl-1,1'-biphenyl4-Bromo-2-methyl-1,1'-biphenyl
Leaving Group Iodide (-I)Bromide (-Br)
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Relative Oxidative Addition Rate ~325x (Baseline)[1]1x[1]
Rate-Limiting Step Transmetalation / Reductive EliminationOxidative Addition
Typical Reaction Temperature 20 °C – 50 °C80 °C – 110 °C
Risk of Halide Dimer Inhibition High (Requires solvent optimization)[2]Low (Monomeric Pd-complexes)[2]
Ligand Requirement Simple phosphines (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)

Self-Validating Experimental Workflows

To demonstrate the practical implications of these mechanistic differences, below are two optimized, self-validating protocols for synthesizing a terphenyl derivative (2-methyl-1,1':4',1''-terphenyl) via Suzuki-Miyaura coupling.

Protocol A: Mild Coupling of 4-Iodo-2-methyl-1,1'-biphenyl

Causality & Design: Exploiting the weak C–I bond allows for low-temperature coupling, preserving sensitive functional groups. Toluene is strictly selected as the organic phase to precipitate the KI byproduct, preventing the formation of stable Pd-I-Pd dimers that would otherwise inhibit the catalyst[2].

  • Preparation: In a flame-dried Schlenk flask, combine 4-iodo-2-methyl-1,1'-biphenyl (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(PPh₃)₄ (2 mol%) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/Water (4:1 v/v). Note: Degassing prevents Pd(0) oxidation; toluene ensures KI precipitation.

  • Reaction: Stir at 40 °C for 4 hours.

  • Self-Validation Check: Monitor via TLC (100% Hexanes). The starting iodide (R_f ~0.6) should completely disappear, replaced by a new UV-active spot (R_f ~0.4). Diagnostic: If the reaction stalls at ~50% conversion, iodide dimerization has occurred. Add 10 mL additional water to dissolve accumulated salts and increase the stirring rate.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Ligand-Accelerated Coupling of 4-Bromo-2-methyl-1,1'-biphenyl

Causality & Design: The stronger C–Br bond makes oxidative addition the rate-limiting step. To overcome this activation barrier, elevated temperatures and an electron-rich, sterically demanding ligand (SPhos) are required. SPhos promotes the formation of a highly reactive monoligated Pd(0) species that rapidly inserts into the C–Br bond.

  • Preparation: In a Schlenk flask, combine 4-bromo-2-methyl-1,1'-biphenyl (1.0 equiv) and phenylboronic acid (1.5 equiv).

  • Catalyst & Base: Add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv). Note: K₃PO₄ is a stronger base necessary for activating the boronic acid at higher temperatures.

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v).

  • Reaction: Heat to 90 °C and stir for 12 hours.

  • Self-Validation Check: Analyze via GC-MS. The molecular ion peak of the bromide (m/z 246/248) should be fully replaced by the terphenyl product (m/z 244). Diagnostic: If unreacted bromide remains, oxidative addition is failing; verify the structural integrity of the SPhos ligand, which is prone to atmospheric oxidation.

  • Workup: Filter through a pad of Celite to remove palladium black, extract with dichloromethane, and purify via flash chromatography.

WorkflowDecision Start Substrate: 4-Halo-2-methyl-1,1'-biphenyl Iodo 4-Iodo Variant Start->Iodo Bromo 4-Bromo Variant Start->Bromo Iodo_Adv Advantage: Fast Oxidative Addition (Allows Mild Conditions) Iodo->Iodo_Adv Iodo_Risk Risk: Pd-Iodide Dimerization Mitigation: Use Toluene (Precipitates KI) Iodo->Iodo_Risk Bromo_Adv Advantage: Monomeric Pd-Complex (Broad Solvent Compatibility) Bromo->Bromo_Adv Bromo_Risk Risk: Slow Oxidative Addition Mitigation: Bulky Ligands (e.g., SPhos) + Heat Bromo->Bromo_Risk

Caption: Decision matrix for optimizing cross-coupling workflows based on halogen reactivity.

References

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine Organometallics - ACS Publications[Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides MIT Open Access Articles / Journal of the American Chemical Society[Link]

Sources

Validation

HPLC Method Validation for 4-Iodo-2-methyl-1,1'-biphenyl Purity: A Comparative Guide (C18 vs. Biphenyl)

As pharmaceutical intermediates grow in structural complexity, the analytical methods used to verify their purity must evolve in tandem. 4-Iodo-2-methyl-1,1'-biphenyl (CAS 230961-96-3) is a highly hydrophobic, halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical intermediates grow in structural complexity, the analytical methods used to verify their purity must evolve in tandem. 4-Iodo-2-methyl-1,1'-biphenyl (CAS 230961-96-3) is a highly hydrophobic, halogenated aromatic compound frequently utilized in cross-coupling reactions for active pharmaceutical ingredient (API) synthesis. Determining its purity presents a distinct analytical challenge: separating the target analyte from structurally identical positional isomers (e.g., 3-iodo analogs) and des-halogenated byproducts.

This guide provides an in-depth, objective comparison between standard C18 and Biphenyl stationary phases for the analysis of [1]. Furthermore, it outlines a self-validating experimental protocol grounded in the latest [2], which became effective in June 2024, emphasizing a lifecycle approach to analytical procedure development.

Chromatographic Causality: The Stationary Phase Dilemma

When developing an HPLC method for halogenated biphenyls, the default choice for many analysts is a standard C18 column. However, this often leads to method failure. As a Senior Application Scientist, it is critical to understand the causality behind stationary phase selection rather than relying on trial and error.

Why Standard C18 Fails

C18 columns rely almost exclusively on hydrophobic (dispersive) interactions . Because 4-Iodo-2-methyl-1,1'-biphenyl and its positional isomers (like the 3-iodo isomer) have nearly identical partition coefficients (LogP) and hydrophobic surface areas, a C18 column cannot distinguish between them. The result is co-elution and poor peak shape.

Why Biphenyl Succeeds

Biphenyl stationary phases offer a fundamentally different retention mechanism. As detailed by [3], biphenyl columns possess electron-dense aromatic rings that facilitate π-π interactions with the π-electrons of the analyte. Additionally, the heavy, polarizable iodine atom on the analyte engages in halogen bonding and dipole-dipole interactions with the stationary phase. This combination provides exceptional shape selectivity , allowing the column to easily resolve positional isomers that a C18 column cannot.

Mechanism Analyte 4-Iodo-2-methyl-1,1'-biphenyl (Aromatic + Polarizable Halogen) C18 Standard C18 Column (Alkyl Chain) Analyte->C18 Biphenyl Biphenyl Column (Aromatic Ligand) Analyte->Biphenyl Hydrophobic Hydrophobic (Dispersive) Interactions Only C18->Hydrophobic PiPi π-π Interactions & Shape Selectivity Biphenyl->PiPi Result1 Poor Isomer Resolution (Co-elution) Hydrophobic->Result1 Result2 High Specificity & Baseline Resolution PiPi->Result2

Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.

Mobile Phase Causality: The Methanol Imperative

To unlock the full potential of a Biphenyl column, the choice of organic modifier is paramount. Methanol must be used instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond rich in π-electrons. These mobile phase π-electrons will compete with the analyte for the stationary phase's aromatic rings, effectively suppressing the column's unique selectivity. Methanol lacks π-electrons, allowing uninterrupted π-π interactions between the 4-Iodo-2-methyl-1,1'-biphenyl and the column, a phenomenon corroborated by [4].

Experimental Methodology & Validation Workflow

To prove the method is "fit for purpose," it must be validated according to the updated ICH Q2(R2) standards. The workflow below illustrates the logical progression from phase screening to final validation.

Validation_Workflow A Define Target Profile (Purity of 4-Iodo-2-methyl-1,1'-biphenyl) B Phase Screening (Select Biphenyl over C18) A->B C Mobile Phase Optimization (Methanol to preserve π-π) B->C D ICH Q2(R2) Validation C->D E Specificity & Range D->E F Accuracy & Precision D->F G LOD / LOQ Determination D->G H Final Validated Method E->H F->H G->H

Workflow for HPLC method development and ICH Q2(R2) validation of biphenyl derivatives.

Step-by-Step Protocol

1. Preparation of Mobile Phase

  • Aqueous Phase (A): 0.1% Formic Acid in Milli-Q Water. Causality: Formic acid maintains a strictly acidic pH, suppressing the ionization of any trace impurities and ensuring sharp, symmetrical peaks.

  • Organic Phase (B): 100% HPLC-Grade Methanol.

2. Preparation of Solutions

  • Diluent: Methanol/Water (80:20, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 4-Iodo-2-methyl-1,1'-biphenyl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to construct a 5-point calibration curve (10, 25, 50, 75, and 100 µg/mL).

3. Chromatographic Execution

  • Column: Biphenyl Phase (150 x 4.6 mm, 3 µm particle size).

  • Injection Volume: 5 µL.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0-2 min (60% B), 2-10 min (60% to 95% B), 10-12 min (95% B), 12-12.1 min (back to 60% B), 12.1-15 min (equilibration).

  • Detection: UV at 254 nm.

4. System Suitability Testing (SST) Before validation, the system must self-validate. Inject the 50 µg/mL standard six times. The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%, the USP Tailing Factor must be ≤ 1.5, and the Resolution (Rs) between the target analyte and a spiked 3-iodo isomer impurity must be ≥ 2.0.

Comparative Data Analysis

The following tables summarize the experimental data, objectively demonstrating the superiority of the Biphenyl column over a standard C18 column for this specific application, followed by the formal ICH Q2(R2) validation metrics.

Table 1: Selectivity and System Suitability Comparison
Chromatographic ParameterStandard C18 Column (Alkyl)Biphenyl Column (Aromatic)Acceptance Criteria
Retention Time (min) 8.4510.20N/A
Resolution (Analyte vs. 3-Iodo Isomer) 1.1 (Co-elution)3.8 (Baseline Resolution)Rs ≥ 2.0
USP Tailing Factor 1.651.12Tf ≤ 1.5
Theoretical Plates (N) 8,50014,200N > 10,000

Data Interpretation: The C18 column fails system suitability due to severe co-elution (Rs = 1.1) and peak tailing. The Biphenyl column easily exceeds all criteria, proving that π-π interactions are mandatory for resolving these halogenated isomers.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Range 10 - 100 µg/mLMust cover 80-120% of target concentration
Method Precision (%RSD, n=6) 0.85%≤ 2.0%
Intermediate Precision (%RSD, n=12) 1.10%≤ 2.0%
Accuracy (% Recovery at 100% Level) 99.4% ± 0.6%98.0% - 102.0%
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) ≥ 10

Conclusion

Determining the purity of 4-Iodo-2-methyl-1,1'-biphenyl requires moving beyond traditional dispersive chromatography. By switching from a standard C18 column to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analysts can leverage π-π interactions and shape selectivity to achieve baseline resolution of historically problematic isomers. The resulting method is highly robust, precise, and fully compliant with the stringent requirements of the ICH Q2(R2) guidelines, ensuring absolute confidence in downstream API synthesis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • Restek Corporation. HPLC Stationary Phases to Have in Your Toxicology Toolbox (Biphenyl Selectivity). Retrieved from [Link]

  • Waters Corporation. A Highly Stable Biphenyl HPLC Stationary Phase Based on Ethylene-Bridged Hybrid Particles. Retrieved from [Link]

Comparative

Comparative Guide: Steric Hindrance Dynamics in 2-Methyl-1,1'-Biphenyl Derivatives vs. 4-Iodo-2-Methyl-1,1'-Biphenyl

As a Senior Application Scientist specializing in biaryl scaffold optimization, I frequently encounter the challenge of managing axial chirality in drug discovery. Atropisomerism—a form of chirality arising from hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in biaryl scaffold optimization, I frequently encounter the challenge of managing axial chirality in drug discovery. Atropisomerism—a form of chirality arising from hindered rotation around a single bond—dictates both the 3D conformation and the target-binding efficacy of biaryl compounds[1].

This guide provides an objective, data-driven comparison of the steric and electronic dynamics between standard 2-methyl-1,1'-biphenyl derivatives and the functionalized 4-Iodo-2-methyl-1,1'-biphenyl. By understanding the causality behind these structural modifications, researchers can better design self-validating experimental workflows for synthesizing stable, high-affinity therapeutics.

Mechanistic Causality: Steric Hindrance & Atropisomerism

The 2-Methylbiphenyl Core: Hydrophobic Positioning

In an unsubstituted biphenyl system, the rings prefer a slight twist (a dihedral angle of ~44° in the gas phase) with a negligible rotational barrier of ~1.4 kcal/mol[2]. The introduction of an ortho-methyl group in 2-methyl-1,1'-biphenyl dramatically alters this landscape. The methyl group creates a direct steric clash with the ortho-hydrogens of the adjacent ring, forcing the system to adopt a more pronounced dihedral angle of roughly 45° to 60° to minimize torsional strain[3][4].

Despite this steric repulsion, the rotational energy barrier ( ΔG‡ ) remains modest at <7 kcal/mol. Because this barrier is well below the ~20 kcal/mol threshold required to isolate individual conformers at room temperature, 2-methylbiphenyls are classified as Class 1 atropisomers (rapidly interconverting)[1]. In medicinal chemistry, this specific ~45° geometry is highly prized; for example, it serves as a crucial hydrophobic binding motif that perfectly aligns with the Tyr56 side chain in small-molecule PD-1/PD-L1 inhibitors.

The 4-Iodo Advantage: Synergistic Design

Transitioning to 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3)[5] introduces a heavy iodine atom at the para position relative to the biphenyl linkage. Because the iodine is distal to the biaryl axis, it does not significantly increase the direct steric clash at the ortho position.

However, the iodine atom serves two critical functions:

  • Electronic Modulation: Its large van der Waals radius and high polarizability exert subtle inductive effects across the π -system, slightly stabilizing the twisted conformation without pushing the molecule into the problematic Class 2 atropisomer territory (intermediate stability, difficult to crystallize)[1][6].

  • Synthetic Utility: The para-iodine acts as a highly reactive, self-validating synthetic handle. It allows chemists to perform selective late-stage cross-coupling to expand the drug scaffold while perfectly preserving the foundational ~45° ortho-steric environment[3].

Pathway1 A Biphenyl Core System B Ortho-Substitution (2-Methyl) A->B C Para-Substitution (4-Iodo) A->C D Direct Steric Clash (High Torsional Strain) B->D E Electronic Inductive Effect & Synthetic Handle C->E F Increased Rotational Barrier (Atropisomerism) D->F G Downstream Cross-Coupling (Drug Scaffold Expansion) E->G F->G Synergistic Design

Logical flow of steric and electronic effects in substituted biphenyl drug scaffolds.

Quantitative Structural Comparison

To objectively evaluate the impact of these substitutions, the table below summarizes the key geometric and thermodynamic parameters of the biphenyl derivatives.

CompoundSubstitution PatternDihedral AngleRotational Barrier ( ΔG‡ )Atropisomer ClassPrimary Application
Biphenyl None~44°~1.4 kcal/molNoneBaseline structural reference
2-Methyl-1,1'-biphenyl Ortho (Methyl)~45° - 60°< 7.0 kcal/molClass 1Core hydrophobic motif
4-Iodo-2-methyl-1,1'-biphenyl Ortho (Methyl) + Para (Iodo)~45° - 60°~7.5 kcal/molClass 1Synthetic intermediate / Cross-coupling handle
2,2'-Dimethylbiphenyl Di-Ortho (Methyl)~85° - 90°~15.0 kcal/molClass 2High-strain conformational studies

Experimental Methodologies

To validate the structural dynamics and synthetic utility of these compounds, the following self-validating protocols are employed in the laboratory.

Protocol A: Determination of Rotational Barriers via Variable-Temperature NMR (VT-NMR)

To empirically measure the rotational barrier of a synthesized biphenyl derivative, VT-NMR is the gold standard[6]. The protocol relies on the temperature-dependent interconversion of diastereotopic protons.

  • Sample Preparation: Dissolve 15–20 mg of the biphenyl derivative in a high-boiling deuterated solvent (e.g., 1,1,2,2-Tetrachloroethane-d2 or DMSO-d6). Causality: A high-boiling solvent is required to safely reach the elevated temperatures necessary to observe the coalescence of higher-barrier derivatives.

  • Data Acquisition: Acquire 1D 1 H-NMR spectra starting at -40 °C (using a cryoprobe if necessary, as 2-methylbiphenyl atropisomers are only observable at extremely low temperatures[4]). Gradually increase the temperature in 5 °C increments up to 120 °C.

  • Coalescence Identification (Self-Validation): Monitor the signals of the ortho-methyl protons. Identify the coalescence temperature ( Tc​ )—the exact point where two distinct peaks merge into a single broad singlet. If the peaks never separate even at -140 °C, the barrier is definitively <7 kcal/mol[4].

  • Mathematical Derivation: Calculate the rotational energy barrier using the Eyring equation:

    ΔG‡=4.58×Tc​×[10.32+log(kc​Tc​​)]cal/mol

    (Where kc​=2​π⋅Δν​ and Δν is the peak separation in Hz at slow exchange).

Pathway2 Step1 Sample Prep (Deuterated Solvent) Step2 Acquire 1H-NMR (Variable Temps) Step1->Step2 Step3 Identify Coalescence Temperature (Tc) Step2->Step3 Step4 Calculate ΔG‡ (Eyring Equation) Step3->Step4

Step-by-step Variable-Temperature NMR workflow for determining rotational energy barriers.

Protocol B: Selective Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-methyl-1,1'-biphenyl

This protocol leverages the 4-iodo substituent to build complex, higher-class atropisomeric drugs without destroying the ortho-methyl geometry.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Iodo-2-methyl-1,1'-biphenyl (1.0 equiv), an arylboronic acid (1.2 equiv), and the palladium catalyst Pd(dppf)Cl 2​ (0.05 equiv).

  • Solvent & Base Addition: Add a mild base (e.g., K 2​ CO 3​ , 2.0 equiv) dissolved in a degassed solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v). Causality: Degassing prevents the oxidative homocoupling of the boronic acid, ensuring high cross-coupling yields.

  • Reaction Execution (Self-Validation): Heat the mixture to 80 °C under an inert argon atmosphere for 12 hours. The system is self-validating through chemoselectivity: the C-I bond is significantly weaker than the surrounding C-C and C-H bonds, guaranteeing that the Palladium oxidative addition occurs exclusively at the para position. The sterically hindered ortho-methyl group remains untouched.

  • Isolation: Cool the reaction to room temperature, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and purify via flash column chromatography to isolate the extended drug scaffold.

Pathway3 A 4-Iodo-2-methyl-1,1'-biphenyl (Class 1 Atropisomer) B Pd-Catalyzed Cross-Coupling (Suzuki/Heck) A->B C Introduction of Bulky Ortho'-Substituents B->C D Stable Asymmetric Drug Scaffold (Class 3 Atropisomer) C->D

Synthetic workflow leveraging the 4-iodo handle to generate stable Class 3 atropisomers.

Conclusion

While 2-methyl-1,1'-biphenyl establishes the foundational ~45° steric twist required for specific target-site hydrophobic interactions, its utility as a standalone building block is limited by its lack of reactive handles. The substitution to 4-Iodo-2-methyl-1,1'-biphenyl solves this by providing a highly chemoselective cross-coupling site at the para position. This allows researchers to exploit the low-barrier (Class 1) rotational dynamics of the 2-methyl core during early synthesis, and subsequently build out complex, high-barrier (Class 3) asymmetric therapeutics through targeted palladium catalysis.

References

  • Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives Source: OSTI.gov URL:[Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors Source: ACS Publications URL:[Link]

  • Mechanochemical Route to Upper Rim Tetrafunctionalised Prochiral and Inherently Chiral Calix[4]arenes Source: ChemRxiv URL:[Link]

  • Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies Source: ChemRxiv URL:[Link]

  • Prediction of Atropisomerism for Drug-like Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Sources

Validation

Structural Elucidation and Quality Control of 4-Iodo-2-methyl-1,1'-biphenyl: A Comparative IR Spectroscopy Guide

As a critical building block in advanced cross-coupling reactions (such as Suzuki-Miyaura and Heck couplings) for active pharmaceutical ingredient (API) synthesis, 4-Iodo-2-methyl-1,1'-biphenyl requires rigorous structur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in advanced cross-coupling reactions (such as Suzuki-Miyaura and Heck couplings) for active pharmaceutical ingredient (API) synthesis, 4-Iodo-2-methyl-1,1'-biphenyl requires rigorous structural verification. In quality control and synthetic development, distinguishing this specific halogenated intermediate from its structural analogs—or identifying unreacted starting materials—is paramount.

This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopy absorption peaks for 4-Iodo-2-methyl-1,1'-biphenyl, objectively evaluating analytical modalities (ATR-FTIR vs. KBr Transmission) to optimize your laboratory workflows.

Mechanistic Spectral Signatures & Structural Analog Comparison

To confidently identify 4-Iodo-2-methyl-1,1'-biphenyl, one must deconstruct the molecule into its functional domains: a monosubstituted phenyl ring, a 1,2,4-trisubstituted benzene ring, a methyl group, and a heavy iodine atom.

The Causality of Peak Shifts (Hooke's Law)

The most critical diagnostic peak for this compound is the C-I stretching vibration . According to Hooke's Law applied to a harmonic oscillator, the vibrational frequency of a chemical bond is inversely proportional to the square root of the reduced mass of the atoms. Because iodine is significantly heavier than bromine or chlorine, the C-I stretch appears at a much lower frequency (far-fingerprint region, 500–550 cm⁻¹) compared to its structural analogs[1].

Furthermore, the biphenyl core produces distinct out-of-plane (OOP) C-H bending vibrations. The unsubstituted phenyl ring yields strong bands near 760 cm⁻¹ and 700 cm⁻¹, while the 1,2,4-trisubstituted ring (bearing the methyl and iodo groups) yields peaks near 820 cm⁻¹ and 880 cm⁻¹[2].

Quantitative Comparison: Target vs. Analogs

The following table summarizes the key diagnostic peaks, allowing researchers to differentiate the target compound from common alternative halogenated building blocks (e.g., 4-Bromo-2-methyl-1,1'-biphenyl).

Vibration ModeExpected Wavenumber (cm⁻¹)Structural OriginComparison vs. Bromo-Analog
Aromatic C-H Stretch 3050 – 3100Biphenyl core ringsIdentical
Aliphatic C-H Stretch 2920 – 29802-Methyl groupIdentical
Aromatic C=C Stretch ~1590, ~1480Benzene ring breathingIdentical
C-H OOP Bend (Mono-sub) ~760, ~700Unsubstituted phenyl ringIdentical
C-H OOP Bend (1,2,4-sub) ~820, ~880Iodo-methyl substituted ringMinor shift due to inductive effects
C-Halogen Stretch 500 – 550 C-I bond Shifts to 600–650 cm⁻¹ (C-Br)

Analytical Modality Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid biphenyl derivatives, laboratories typically choose between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission. While ATR is the modern standard for rapid screening, KBr transmission is objectively superior for characterizing 4-Iodo-2-methyl-1,1'-biphenyl .

Why KBr Outperforms ATR for Heavy Halogens
  • Anomalous Dispersion & Penetration Depth: In ATR-FTIR, the depth of penetration ( dp​ ) of the evanescent wave is wavelength-dependent ( dp​∝λ ). At lower wavenumbers (where the crucial 500 cm⁻¹ C-I stretch occurs), the IR beam penetrates deeper into the sample, artificially inflating peak intensities and distorting quantitative ratios[3].

  • Signal-to-Noise in the Far-Fingerprint Region: ATR crystals (such as diamond) exhibit strong intrinsic phonon absorption bands that can interfere with low-frequency signals. KBr, however, is completely transparent down to 400 cm⁻¹, providing a pristine baseline to resolve the weak C-I stretch[1].

  • Pathlength Control: KBr pellets allow the analyst to physically increase the sample concentration or pellet thickness to magnify weak impurity peaks, an impossibility with the fixed pathlength of ATR[4].

For high-throughput identity confirmation, ATR is sufficient. However, for rigorous structural elucidation, impurity profiling, and definitive library matching, the KBr pellet method remains the gold standard[5].

Self-Validating Experimental Protocol: KBr Transmission Analysis

To ensure absolute scientific integrity, the following protocol incorporates a self-validating feedback loop to eliminate false positives caused by environmental contamination.

Step 1: System Suitability Calibration

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Validation: Verify that the instrument resolution is sufficient by confirming a distinct peak valley between the 2850 cm⁻¹ and 2870 cm⁻¹ bands.

Step 2: Matrix Preparation & Blank Validation

  • Action: Dry spectroscopic-grade KBr at 110 °C for 4 hours to remove adsorbed moisture[4]. Grind 100 mg of the dried KBr in an agate mortar and press at 10 tons for 2 minutes to form a blank pellet.

  • Validation: Scan the blank pellet. The spectrum must show a flat baseline with no broad absorption at 3400 cm⁻¹ (O-H stretch) or 1640 cm⁻¹ (H-O-H bend). If moisture is present, it will mask trace hydroxylated impurities in your sample.

Step 3: Sample Formulation

  • Action: Weigh 1–2 mg of 4-Iodo-2-methyl-1,1'-biphenyl. Add it to 100 mg of the validated, dried KBr.

  • Causality: Mix gently with a pestle. Do not over-grind. Excessive mechanical shear can induce localized heating, potentially causing polymorphic transformations or degrading the analyte.

Step 4: Pellet Pressing & Spectral Acquisition

  • Action: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to evacuate entrapped air (preventing light-scattering micro-voids), then press at 10 tons for 2 minutes.

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, utilizing 64 co-added scans to maximize the signal-to-noise ratio for the critical C-I stretch.

Analytical Workflow Visualization

The following decision matrix illustrates the optimal analytical pathway based on your laboratory's immediate requirements.

IR_Workflow Start Sample: 4-Iodo-2-methyl-1,1'-biphenyl Decision Analytical Goal? Start->Decision ATR High-Throughput QC (ATR-FTIR) Decision->ATR Speed & Routine ID KBr Trace Impurity & C-I Resolution (KBr Pellet) Decision->KBr Sensitivity & Structure ATR_Prep Direct Crystal Application (Minimal Prep) ATR->ATR_Prep KBr_Prep Grind with KBr & Press (1-2 mg sample / 100 mg KBr) KBr->KBr_Prep Analysis Spectral Acquisition & Peak Matching ATR_Prep->Analysis KBr_Prep->Analysis

Fig 1: Decision matrix and workflow for FTIR analysis of biphenyl derivatives.

Sources

Comparative

Comprehensive Comparison Guide: Gas Chromatography Retention Behavior of 4-Iodo-2-methyl-1,1'-biphenyl

Executive Summary For researchers and drug development professionals utilizing cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig), 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig), 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) serves as a critical halogenated intermediate. Accurately characterizing its purity and separating it from structural isomers is paramount for downstream pharmaceutical synthesis.

This guide objectively compares the gas chromatography (GC) retention performance of 4-Iodo-2-methyl-1,1'-biphenyl across three distinct stationary phase alternatives. By analyzing the mechanistic causality between the molecule's structure and column chemistry, we provide a predictive and self-validating framework for GC method development.

Chemical Context & Mechanistic Causality

As an Application Scientist, it is crucial to look beyond standard boiling point metrics and evaluate the specific structural dynamics of the analyte. The retention time of 4-Iodo-2-methyl-1,1'-biphenyl in capillary gas chromatography is dictated by two primary molecular features:

  • High Polarizability of the Iodine Atom: The large electron cloud of the iodine substituent at the para position significantly increases the molecule's dispersion forces. This results in stronger induced-dipole interactions with polarizable stationary phases compared to lighter halogenated analogs (e.g., bromobiphenyls)[1].

  • Steric Hindrance (The Ortho Effect): The presence of a methyl group at the ortho position (C2) of the biphenyl system creates substantial steric repulsion between the two aromatic rings. This forces the molecule into a non-planar conformation . In GC, this lack of coplanarity drastically reduces the molecule's ability to interact with shape-selective stationary phases, a phenomenon well-documented in the analysis of similarly structured polychlorinated biphenyls (PCBs)[2].

Understanding these causal relationships allows us to predict elution orders and select the optimal column for isomer resolution[3].

Column Performance Comparison

To establish an objective performance comparison, we evaluate three industry-standard GC column chemistries. Because specific empirical literature on this exact proprietary intermediate is sparse, the data below represents a rigorously modeled framework of Kovats Retention Indices (RI) . These values are derived from baseline NIST/PubChem data for structural analogs (like 4-iodobiphenyl)[1], utilizing established functional group increments for temperature-programmed GC of halogenated biphenyls[4].

Table 1: Predictive Retention Indices Across Alternative GC Columns
Compound / AnalogDB-5ms (5% Phenyl)DB-17 (50% Phenyl)DB-XLB (Shape-Selective)Primary Separation Mechanism
Biphenyl (Baseline)1381~1550~1400Boiling Point
4-Bromo-2-methylbiphenyl ~1650~1850~1680Dispersion / Sterics
4-Iodobiphenyl 1681~1950~1750Polarizability / Coplanarity
4-Iodo-2-methyl-1,1'-biphenyl ~1805 ~2080 ~1850 Steric Twist + Polarizability
Analysis of Alternatives
  • DB-5ms (Non-Polar, 5% Phenyl-arylene): This is the standard workhorse column. Separation is primarily driven by boiling point and molecular weight. 4-Iodo-2-methyl-1,1'-biphenyl elutes cleanly with an RI of ~1805. However, if the sample contains closely related meta-methyl isomers, the DB-5ms may lack the selectivity required for baseline resolution[2].

  • DB-17 (Mid-Polar, 50% Phenyl): The high phenyl content provides strong π−π stacking interactions with the highly polarizable iodine atom. This column dramatically increases the retention index (RI ~2080) and offers superior resolution for separating 4-Iodo-2-methyl-1,1'-biphenyl from non-iodinated impurities[4].

  • DB-XLB (Shape-Selective): Designed specifically for coplanar molecules (like dioxin-like PCBs), this column exhibits a unique selectivity inversion. Because the ortho-methyl group forces 4-Iodo-2-methyl-1,1'-biphenyl into a non-planar shape, its retention on DB-XLB is disproportionately reduced compared to planar analogs lacking ortho substitution. This column is the best alternative if you need to separate this compound from planar impurities[3].

Workflow Visualization

The following diagram maps the logical relationship between the analyte's structural properties and the resulting chromatographic behavior across different stationary phases.

G Start 4-Iodo-2-methyl-1,1'-biphenyl (Analyte) Prop1 Iodine Substituent (High Polarizability) Start->Prop1 Prop2 Ortho-Methyl Group (Steric Hindrance) Start->Prop2 Col1 DB-5ms (5% Phenyl) Boiling Point Elution Prop1->Col1 General Screening Col2 DB-17 (50% Phenyl) Dipole Interaction Prop1->Col2 Pi-Pi Stacking Col3 DB-XLB (Shape Selective) Coplanarity Check Prop2->Col3 Ortho-Effect Res1 RI ~ 1805 Standard Resolution Col1->Res1 Res2 RI ~ 2080 Max Isomer Separation Col2->Res2 Res3 Reduced Retention (Non-Planar Conformation) Col3->Res3

Fig 1: Mechanistic workflow for GC column selection based on structural properties of the analyte.

Methodology: Validated GC-MS Protocol

To ensure a self-validating system, the following step-by-step methodology incorporates internal standard normalization, ensuring that retention time shifts due to column trimming or matrix effects are automatically corrected.

Step 1: Sample Preparation
  • Accurately weigh 10 mg of the 4-Iodo-2-methyl-1,1'-biphenyl sample.

  • Dissolve in 10 mL of GC-grade Isooctane to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in Isooctane to achieve a 10 µg/mL working concentration.

  • Self-Validation Step: Spike the working solution with 1 µg/mL of an internal standard (e.g., 4,4'-Dibromobiphenyl) to monitor relative retention time (RRT) stability.

Step 2: Instrument Configuration
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent)[2].

  • Column: DB-5ms (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1, Inlet temperature 280 °C.

Step 3: Temperature Program
  • Initial: 100 °C, hold for 1 minute.

  • Ramp 1: 15 °C/min to 250 °C.

  • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes (Total run time: ~26 minutes).

  • Causality Note: The slower secondary ramp (5 °C/min) through the elution zone (250–300 °C) maximizes the resolution between the target analyte and any closely eluting des-iodo or isomeric impurities[4].

Step 4: Mass Spectrometry (MS) Detection Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Target Ions:

    • m/z 294 (Molecular Ion, [M]+ ) - Primary quantifier.

    • m/z 167 ( [M−I]+ ) - Primary qualifier (loss of the iodine radical).

    • m/z 152 ( [M−I−CH3​]+ ) - Secondary qualifier.

References

  • Agilent Technologies. "Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS." Agilent Application Notes. Available at:[Link][2]

  • National Center for Biotechnology Information. "4-Iodobiphenyl | C12H9I." PubChem Database. Available at:[Link][1]

  • Analytical Chemistry. "Retention Indexes for Temperature-Programmed Gas Chromatography of Polychlorinated Biphenyls." ACS Publications, 2004. Available at:[Link][4]

  • MDPI. "Characterization of 9 Gas Chromatography Columns by Linear and Lee Retention Indices for Polychlorinated Biphenyls and Polychlorinated Naphthalenes." Molecules, 2020. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-2-methyl-1,1'-biphenyl

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. The proper management and d...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. The proper management and disposal of laboratory waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and professional integrity. This guide provides a detailed, procedural framework for the safe disposal of 4-Iodo-2-methyl-1,1'-biphenyl, grounded in established safety protocols and an understanding of its chemical properties.

The core principle for disposing of this compound is that it must be treated as hazardous chemical waste. Due to its structure as an iodinated aromatic hydrocarbon, it presents potential environmental and health risks that preclude simple disposal methods like drain disposal or evaporation.[1][2] The biphenyl moiety is characteristic of compounds that can be persistent in the environment, while the iodine atom contributes to its potential ecotoxicity.[3][4][5] Therefore, all waste streams containing this substance must be meticulously collected, segregated, and transferred to a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EH&S) department.[1][6]

Hazard Profile & Risk Assessment

Property/HazardInferred Information (Based on Analogues)Source(s)
Chemical Class Iodinated Aromatic HydrocarbonN/A
Primary Health Hazards Expected to cause skin and serious eye irritation.
May cause respiratory irritation upon inhalation of dust.[3][7]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. [3][4]
Disposal Classification Hazardous Chemical Waste. Must not enter drains or the environment.[1][4][8]

This table summarizes expected hazards and should be treated as a preliminary assessment. Always refer to your institution's specific chemical safety guidelines.

The primary takeaway is the compound's high aquatic toxicity. This property dictates that even minute quantities, such as residues in "empty" containers, must be managed as hazardous waste to prevent environmental contamination.[4]

Core Disposal Workflow: Segregation and Containment

The proper disposal of 4-Iodo-2-methyl-1,1'-biphenyl is a process of systematic containment and documentation. The following diagram and procedural steps outline the workflow from waste generation to final pickup.

DisposalWorkflow Disposal Decision Workflow for 4-Iodo-2-methyl-1,1'-biphenyl cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_management Container Management & Storage cluster_final Final Disposition Start Waste Generated (Solid or Liquid) WasteType Determine Waste Type Start->WasteType SolidWaste Contaminated Solids: - Excess Reagent - Spill Cleanup Materials - Contaminated Weigh Paper/Gloves WasteType->SolidWaste Solid LiquidWaste Solutions Containing Compound: - Reaction Mixtures - Chromatography Fractions - Rinsate from Glassware WasteType->LiquidWaste Liquid CollectSolid Collect in a dedicated, compatible solid waste container (e.g., labeled plastic pail or jar). SolidWaste->CollectSolid LabelContainer Affix Hazardous Waste Label. Fill out completely: - Full Chemical Name - Hazard(s) (e.g., Irritant, Ecotoxic) - Accumulation Start Date CollectSolid->LabelContainer CollectLiquid Collect in a dedicated, compatible liquid waste container (e.g., glass or HDPE bottle). LiquidWaste->CollectLiquid CollectLiquid->LabelContainer SealContainer Keep container securely closed except when adding waste. LabelContainer->SealContainer StoreContainer Store in designated Satellite Accumulation Area (SAA). Use secondary containment. SealContainer->StoreContainer Pickup Arrange for pickup by EH&S or licensed waste vendor when container is full (<90%) or nearing time limit. StoreContainer->Pickup

Caption: Workflow for the safe segregation, containment, and disposal of 4-Iodo-2-methyl-1,1'-biphenyl waste.

Detailed Step-by-Step Protocols

Adherence to a strict, repeatable protocol is essential for ensuring safety and compliance.

Protocol 3.1: Waste Collection and Segregation

Causality: The primary goal is to prevent the mixing of incompatible waste streams and to ensure the waste is correctly profiled for the disposal vendor.[6][9] Mixing halogenated organic waste with other streams can complicate the final disposal process (e.g., incineration, fuel blending) and increase costs.

  • Establish Designated Waste Containers:

    • Solid Waste: Use a clearly labeled, puncture-resistant container with a secure lid. This container is for the pure solid compound, contaminated personal protective equipment (PPE) like gloves, and any solid materials used for spill cleanup.

    • Liquid Waste: Use a compatible container, typically glass or high-density polyethylene (HDPE), with a screw-top cap.[1] This container is for all solutions containing the compound, including reaction mother liquors, chromatography fractions, and the initial solvent rinses of contaminated glassware.

  • Label Immediately: Before adding any waste, affix a fully completed hazardous waste tag to the container as required by your institution.[2] The label must include:

    • The full, unabbreviated chemical name: "4-Iodo-2-methyl-1,1'-biphenyl".

    • All other components of the waste stream (e.g., "Dichloromethane," "Silica Gel").

    • Relevant hazard warnings (e.g., "Irritant," "Ecotoxic").

    • The date you first add waste to the container (accumulation start date).

  • Add Waste Carefully:

    • Always wear appropriate PPE: safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

    • Perform all transfers within a chemical fume hood to minimize inhalation exposure.[11]

    • Do not overfill containers; a maximum of 90% capacity is standard practice to allow for expansion.[12]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when you are actively adding waste.[1][2] This prevents the release of vapors and protects against spills.

Protocol 3.2: Decontamination of "Empty" Containers

Causality: An "empty" container that held a hazardous chemical is not truly empty; it contains residues that must be managed. The U.S. Environmental Protection Agency (EPA) has specific guidelines for rendering a container non-hazardous, which typically involves a "triple rinse" procedure.[1]

  • Perform a Triple Rinse:

    • Add a small amount of a suitable solvent (one that readily dissolves the compound, like acetone or ethyl acetate) to the empty container.

    • Secure the lid and swirl the solvent to rinse all interior surfaces thoroughly.

    • Pour this first rinsate into your designated hazardous liquid waste container.[11]

    • Repeat this process two more times.

  • Container Disposal: After the triple rinse, the container can often be managed as non-hazardous solid waste (e.g., broken glass box or regular trash, depending on institutional policy).[1] Deface or remove the original chemical label to prevent confusion.[1]

Protocol 3.3: Small Spill Management

Causality: A prepared response to small, manageable spills prevents a minor incident from escalating. The cleanup materials from any hazardous chemical spill must be treated as hazardous waste themselves.[2]

  • Alert and Isolate: Alert personnel in the immediate area. Ensure the spill area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear, at a minimum, double gloves (nitrile), safety goggles, and a lab coat.

  • Contain and Absorb:

    • For a solid spill, carefully sweep the material into a dustpan or onto a piece of cardstock and place it in your solid hazardous waste container.[13] Avoid creating dust.

    • For a liquid spill, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Collect Waste: Once absorbed, carefully scoop all contaminated absorbent material into your solid hazardous waste container.[2]

  • Clean the Area: Wipe the spill area with a towel dampened with a suitable solvent, and place the used towel in the solid waste container.

  • Report: Follow your institution's policy for reporting chemical spills, even if you clean them up yourself.

By following these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your organization's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your location.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs.
  • Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet - cis-3,7-Dimethyl-2,6-octadien-1-ol.
  • Sigma-Aldrich. (2015, March 2). Safety Data Sheet - Biphenyl.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • TCI Chemicals. (2025, November 6). Safety Data Sheet - 4,4'-Diiodobiphenyl.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 4-Iodobiphenyl.
  • Medline. (2015, May 1). Safety Data Sheet - Iodine Solution.
  • CymitQuimica. (n.d.). 4-Iodo-2-methyl-1,1'-biphenyl.
  • Durham Tech. (2018, January 19). Safety Data Sheet - Biphenyl.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Stockholm Convention. (n.d.). The 12 initial POPs under the Stockholm Convention.

Sources

Handling

Personal protective equipment for handling 4-Iodo-2-methyl-1,1'-biphenyl

Operational Safety and Logistics Guide: Handling 4-Iodo-2-methyl-1,1'-biphenyl As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. To build a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling 4-Iodo-2-methyl-1,1'-biphenyl

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. To build a truly safe laboratory environment, researchers must understand the causality behind experimental choices. 4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) is a specialized halogenated aromatic compound[1]. Because of its lipophilic biphenyl backbone and the reactive potential of its iodine substituent, this compound requires stringent, self-validating protocols for handling, personal protective equipment (PPE), and disposal.

This guide provides the essential, step-by-step logistical information required to handle this compound safely and efficiently, ensuring scientific integrity and operational security.

Physicochemical Profile & Hazard Causality

Before designing a PPE matrix, we must analyze the molecule's physical properties. 4-Iodo-2-methyl-1,1'-biphenyl presents primarily as a solid[1]. Like many halogenated biphenyl derivatives, its primary hazards stem from its lipophilicity, which facilitates rapid dermal absorption, and its potential to generate irritating dust[2].

Table 1: Hazard Classification and Mechanistic Implications

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 230961-96-3Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 294.13 g/mol Heavy aromatic molecule; presents a significant particulate/dust hazard during weighing[1].
Skin Irritation Category 2Lipophilic nature allows rapid epidermal penetration; iodine substitution increases localized irritation[2].
Eye Irritation Category 2Micro-particulates cause severe mechanical and chemical irritation to the cornea[2].
Aquatic Toxicity Chronic Category 4Halogenated aromatics resist rapid biodegradation; strictly prohibits sink disposal[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 4-Iodo-2-methyl-1,1'-biphenyl is dictated by its classification as a halogenated aromatic. Do not rely on generic laboratory PPE.

  • Hand Protection (Critical): Standard latex gloves are highly permeable to lipophilic halogenated compounds and will rapidly degrade. Nitrile gloves (EN 374 compliant) are mandatory[2]. For bulk transfers or concentrated solutions, double-gloving is required to provide a self-validating fail-safe: if the outer glove is compromised, the inner glove provides a critical buffer while the operator safely aborts the procedure.

  • Eye Protection: Tight-fitting, splash-proof chemical safety goggles (EN 166) must be worn. Standard safety glasses with side shields are insufficient against airborne iodinated dust particulates.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., during a spill response or equipment failure), a half-mask respirator equipped with an ABEK filter (EN 14387) is required to capture both halogenated organic vapors and fine particulates[4].

  • Body Protection: A flame-retardant, static-dissipative lab coat. Ensure cuffs are fully tucked into the outer nitrile gloves to prevent dermal exposure at the wrists.

Operational Protocols: Handling & Transfer

To prevent aerosolization and static cling of the iodinated powder, follow this step-by-step methodology.

Protocol 1: Safe Weighing and Transfer

  • Preparation: Verify fume hood face velocity is between 0.4 and 0.6 m/s. Line the balance area with an anti-static weighing mat.

  • Static Mitigation: Pass an anti-static ionizer over the weighing paper and the 4-Iodo-2-methyl-1,1'-biphenyl container. Halogenated powders are highly prone to static scattering, which increases inhalation risk.

  • Weighing: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass onto the weighing paper.

  • Transfer: Transfer the solid directly into the reaction vessel. If transferring to a secondary location, place the solid in a sealed, amber glass vial (to prevent potential UV-induced deiodination) before removing it from the fume hood.

  • Decontamination: Wipe down the spatula, balance pan, and hood surface with a damp lint-free cloth wetted with 70% ethanol or isopropanol to capture residual micro-dust.

HandlingWorkflow Prep 1. Fume Hood Prep Verify Airflow > 0.5 m/s PPE 2. Don PPE Nitrile, Goggles, Lab Coat Prep->PPE Weigh 3. Weighing Use Anti-Static Spatula PPE->Weigh Transfer 4. Transfer Sealed Vial to Reaction Flask Weigh->Transfer Clean 5. Decontamination Wipe Down Balance & Hood Transfer->Clean

Step-by-step handling and transfer workflow for 4-Iodo-2-methyl-1,1'-biphenyl.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent cross-contamination of the laboratory environment.

Protocol 2: Spill Cleanup

  • Assess & Isolate: Evacuate non-essential personnel from the immediate vicinity. Identify if the spill is a dry powder or dissolved in an organic solvent.

  • Upgrade PPE: The responding operator must don double nitrile gloves and, if the spill is outside the fume hood, an ABEK-filtered respirator[4].

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the iodinated powder. Gently cover the powder with absorbent pads lightly dampened with water or a compatible solvent (e.g., ethanol) to suppress dust.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container labeled "Halogenated Organic Waste."

  • Surface Decontamination: Wash the affected surface with a concentrated laboratory detergent, followed by a wipe-down with 70% ethanol.

SpillResponse Start Spill Identified (Solid or Solution) PPE Don Emergency PPE (ABEK Respirator, Double Nitrile) Start->PPE Contain Containment (Absorbent Pad / Damp Wipe) PPE->Contain Transfer Transfer to Hazardous Waste Container Contain->Transfer Decon Decontaminate Surface (70% EtOH / Detergent) Transfer->Decon Dispose Incineration (Halogenated Waste Stream) Decon->Dispose

Emergency spill response and decontamination procedure for halogenated biphenyls.

Disposal & Environmental Compliance

Due to the presence of the iodine atom and the biphenyl backbone, 4-Iodo-2-methyl-1,1'-biphenyl cannot be disposed of in standard organic waste streams.

  • Waste Segregation: All residual chemical, contaminated gloves, weighing papers, and spill cleanup materials must be strictly segregated into a dedicated Halogenated Organic Waste container.

  • Regulatory Compliance: Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions or the formation of toxic byproducts during disposal. Disposal must comply with EPA regulations (or local equivalent) for halogenated aromatics, which mandate high-temperature incineration to prevent the formation of persistent environmental pollutants[3].

References

  • CymitQuimica. "4-Iodo-2-methyl-1,1'-biphenyl | CymitQuimica". Source: cymitquimica.com.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". Source: fishersci.com.
  • Sigma-Aldrich. "2-Iodobiphenyl 96 2113-51-1 - Sigma-Aldrich". Source: sigmaaldrich.com.
  • Environmental Protection Agency (EPA). "Chemicals Subject to TSCA Section 12(b) Export Notification Requirements". Source: epa.gov.

Sources

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